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  • Product: 1-Bromooctacosane
  • CAS: 16331-21-8

Core Science & Biosynthesis

Foundational

melting point and thermal stability of 1-bromooctacosane

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Melting Point and Thermal Stability of 1-Bromooctacosane

Abstract

This technical guide provides a comprehensive analysis of the (C₂₈H₅₇Br), a long-chain saturated haloalkane. While specific experimental data for this compound is not widely published, this document establishes its expected physicochemical properties through an analysis of homologous compounds and foundational chemical principles. We present detailed, field-proven experimental protocols using Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition pathways. The causality behind experimental design, data interpretation, and the underlying molecular behaviors are discussed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar long-chain functionalized alkanes.

Introduction to 1-Bromooctacosane

1-Bromooctacosane is a linear-chain haloalkane characterized by a 28-carbon backbone with a single bromine atom at a terminal position. Its structure combines the properties of a long-chain alkane—hydrophobicity, van der Waals interactions, and a tendency to form ordered, waxy solids—with the reactivity of a primary alkyl bromide. This functional group makes it a valuable intermediate in organic synthesis, enabling the introduction of the long C₂₈ alkyl chain into other molecules through nucleophilic substitution or the formation of organometallic reagents. Its applications can be found in materials science for surface modification, as a precursor for surfactants, or in the synthesis of complex organic molecules in pharmaceutical and agrochemical research.

Understanding the thermal properties of 1-bromooctacosane is critical for its synthesis, purification, storage, and application. The melting point dictates its physical state and handling requirements, while its thermal stability defines the upper-temperature limit for its use and the potential degradation pathways that could impact product purity and performance.

Physicochemical Properties and Melting Point Determination

The physical properties of long-chain n-alkanes are dominated by intermolecular van der Waals forces. As the carbon chain length increases, the surface area for these interactions grows, leading to a systematic increase in melting and boiling points. 1-Bromooctacosane, being a solid at room temperature, follows this trend.

Causality: The Molecular Basis of Melting

The melting of a crystalline solid like 1-bromooctacosane is a first-order phase transition where the highly ordered crystal lattice absorbs sufficient thermal energy (enthalpy of fusion) to overcome the intermolecular forces, transitioning into a disordered liquid state. For long-chain alkanes, these forces are primarily London dispersion forces. The terminal bromine atom, being more polarizable and heavier than hydrogen, introduces a minor dipole moment and slightly increases the overall intermolecular attraction compared to its parent alkane, n-octacosane.

  • 1-Bromooctadecane (C₁₈H₃₇Br): Melts in the range of 25-30 °C.[1][2]

  • 1-Bromodocosane (C₂₂H₄₅Br): Is a solid at room temperature, indicating a melting point above ~25 °C.[3]

Given this trend, the melting point of 1-bromooctacosane (C₂₈H₅₇Br) is expected to be significantly higher, likely in the range of 60-75 °C. The definitive method for determining this value is Differential Scanning Calorimetry (DSC).

Experimental Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4] When the sample melts, it absorbs energy (an endothermic event), which is detected as a peak on the DSC thermogram.[5] This provides a highly accurate and reproducible measurement of the melting point and the enthalpy of fusion.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin) across the expected temperature range of the sample. This is a self-validating step to ensure instrument accuracy.

  • Sample Preparation: Accurately weigh 3-5 mg of 1-bromooctacosane powder into a standard aluminum DSC pan. Crimp a lid onto the pan to ensure good thermal contact and prevent sublimation.

  • Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create a stable, non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled, linear rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).

    • Hold at the upper temperature for 1-2 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis:

    • Analyze the heat flow curve from the first heating scan.

    • The melting event will appear as an endothermic peak.

    • The onset temperature of this peak is typically reported as the melting point (Tₘ).

    • The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

DSC_Workflow cluster_prep Preparation cluster_run DSC Analysis cluster_analysis Data Interpretation Calibrate 1. Calibrate DSC (Indium Standard) Sample 2. Weigh 3-5 mg Sample into Al pan Calibrate->Sample Reference 3. Prepare Empty Reference Pan Sample->Reference Load 4. Load Sample & Ref Purge with N₂ Reference->Load Program 5. Thermal Program (Heat 10°C/min) Load->Program Acquire 6. Acquire Heat Flow Data Program->Acquire Analyze 7. Plot Heat Flow vs. Temp Acquire->Analyze Identify 8. Identify Endotherm Peak Analyze->Identify Report 9. Determine Onset Tₘ & Enthalpy (ΔHfus) Identify->Report

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability and Decomposition

The thermal stability of a compound refers to its resistance to chemical decomposition upon heating. For long-chain haloalkanes, the carbon-bromine (C-Br) bond is typically the weakest covalent bond in the molecule and thus serves as the initiation point for thermal degradation.

Causality: The Mechanism of Thermal Decomposition

The primary mechanism for the thermal decomposition of 1-bromooctacosane in an inert atmosphere is dehydrobromination .[6] This is an elimination reaction where the bromine atom and a hydrogen atom from an adjacent carbon are removed, forming hydrogen bromide (HBr) gas and an alkene (1-octacosene).

C₂₇H₅₅-CH₂-CH₂-Br (s/l) → C₂₇H₅₅-CH=CH₂ (l/g) + HBr (g)

This process is autocatalytic, as the HBr produced can accelerate the decomposition of remaining material.[7] The onset temperature for this decomposition defines the upper limit of the compound's thermal stability. For comparison, the parent alkane, n-octacosane, begins to decompose via homolytic cleavage of C-C bonds at approximately 290-340 °C. Due to the relative weakness of the C-Br bond, the decomposition of 1-bromooctacosane is expected to begin at a lower temperature. Studies on shorter-chain bromoalkanes show dehydrobromination occurring at temperatures around 175-190 °C.

Experimental Protocol: Thermal Stability Assessment by TGA

Thermogravimetric Analysis (TGA) is the definitive technique for measuring thermal stability.[8] It works by continuously monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[9] Mass loss indicates decomposition or evaporation.

Step-by-Step Methodology:

  • Instrument Calibration: Perform temperature calibration using magnetic standards (Curie point standards) and mass calibration using certified calibration weights. This ensures the accuracy of the two primary measurements.

  • Sample Preparation: Place a precisely weighed sample (5-10 mg) of 1-bromooctacosane into a ceramic or platinum TGA crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA's high-precision balance mechanism.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min. This is crucial to ensure the observed mass loss is due to thermal decomposition (pyrolysis) and not oxidation.

  • Thermal Program:

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant linear rate (e.g., 10 or 20 °C/min) up to a high temperature where all material is expected to have decomposed (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature. This is the TGA curve.

    • Plot the first derivative of the mass loss curve (the DTG curve). This curve shows the rate of mass loss, and its peak indicates the temperature of maximum decomposition rate.

    • The onset temperature of decomposition is determined from the TGA curve at the point where significant, sustained mass loss begins. This value represents the limit of the material's thermal stability.

    • The total mass loss should correspond to the elimination of HBr and subsequent volatilization of the hydrocarbon backbone.

TGA_Workflow cluster_prep Preparation cluster_run TGA Analysis cluster_analysis Data Interpretation Calibrate 1. Calibrate TGA (Temp & Mass) Sample 2. Weigh 5-10 mg Sample into TGA crucible Calibrate->Sample Load 3. Load Sample Purge with N₂ Sample->Load Program 4. Thermal Program (Heat 20°C/min) Load->Program Acquire 5. Record Mass vs. Temp Program->Acquire Analyze 6. Plot TGA & DTG Curves Acquire->Analyze Identify 7. Identify Mass Loss Step Analyze->Identify Report 8. Determine Onset Tₒ & Degradation Profile Identify->Report

Caption: Workflow for Thermal Stability Assessment using TGA.

Summary of Properties

The following table summarizes the known and inferred properties of 1-bromooctacosane based on chemical principles and data from homologous compounds.

PropertyValue / Expected ValueRationale / Source
Chemical Formula C₂₈H₅₇Br-
Molecular Weight 485.65 g/mol -
CAS Number 7604-56-0Not consistently cited; requires verification.
Physical State Waxy SolidExpected for a C₂₈ long-chain alkane.
Melting Point (Tₘ) Estimated 60-75 °CExtrapolated from C₁₈ and C₂₂ homologs.[1][2] Definitive measurement requires DSC.
Thermal Stability Onset of decomposition expected >190 °CBased on dehydrobromination of shorter chains. Lower than parent alkane (n-octacosane).
Primary Decomposition DehydrobrominationFormation of 1-octacosene and HBr gas.[6]

Conclusion

1-Bromooctacosane is a long-chain haloalkane with thermal properties governed by the interplay between its long alkyl backbone and its reactive terminal bromide. Its melting point, which is best determined by DSC, is expected to be in the 60-75 °C range, reflecting the strong van der Waals forces of its 28-carbon chain. The compound's thermal stability is limited by the C-Br bond, with dehydrobromination being the anticipated primary decomposition pathway. Thermogravimetric Analysis (TGA) under an inert atmosphere is the standard method to precisely quantify this stability, with decomposition expected to initiate at temperatures above 190 °C. The detailed protocols and scientific reasoning provided in this guide offer a robust framework for the empirical characterization of 1-bromooctacosane, ensuring its effective and safe use in research and development.

References

Sources

Exploratory

The Role of 1-Bromooctacosane in Long-Chain Alkyl Synthesis: Mechanisms, Applications, and Protocols

Executive Summary The synthesis of highly hydrophobic, very long-chain alkyl architectures is a critical bottleneck in modern drug delivery and lipidomics. 1-Bromooctacosane ( C28​H57​Br , CAS: 16331-21-8)[1] has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly hydrophobic, very long-chain alkyl architectures is a critical bottleneck in modern drug delivery and lipidomics. 1-Bromooctacosane ( C28​H57​Br , CAS: 16331-21-8)[1] has emerged as a premier electrophilic building block for introducing ultra-long (C28) aliphatic chains into target molecules. Unlike shorter homologues, the C28 chain perfectly mimics the hydrophobic domains of naturally occurring Very Long-Chain Fatty Acids (VLCFAs) synthesized by the ELOVL4 enzyme, which are critical for retinal and neuronal health[2].

Furthermore, in the era of genetic medicine, the development of next-generation Lipid Nanoparticles (LNPs) for mRNA and CRISPR-Cas9 delivery relies heavily on structurally tailored structural and PEG-lipids. 1-Bromooctacosane serves as the definitive alkylating agent to engineer these highly stable, biocompatible lipid anchors. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, strategic applications, and field-proven protocols for utilizing 1-bromooctacosane in advanced organic synthesis.

Chemical Profile & Mechanistic Grounding

The Rationale for the Bromide Leaving Group

In long-chain alkyl synthesis, the choice of the terminal halogen is a delicate balance of reactivity and stability.

  • Alkyl Chlorides possess high bond dissociation energies ( C−Cl≈339 kJ/mol ), rendering them too unreactive for mild cross-coupling or nucleophilic substitution without harsh heating, which can degrade complex lipid precursors.

  • Alkyl Iodides are highly reactive but suffer from chemical instability, photo-degradation, and a high propensity for unwanted elimination (dehydrohalogenation) side reactions during multi-step syntheses.

  • 1-Bromooctacosane ( C−Br≈285 kJ/mol ) strikes the optimal thermodynamic balance. It provides excellent leaving-group capability for SN​2 and transition-metal-catalyzed reactions while maintaining shelf stability and minimizing β -hydride elimination byproducts.

Core Reactivity: sp3−sp3 Cross-Coupling

The most advanced application of 1-bromooctacosane is in palladium-catalyzed sp3−sp3 Negishi cross-coupling reactions[3]. Historically, coupling two sp3 -hybridized carbons was notoriously difficult due to the slow rate of reductive elimination and the rapid, competing β -hydride elimination from the alkyl-palladium intermediate.

By utilizing bulky, electron-rich N-heterocyclic carbene (NHC) ligands—such as those found in the PEPPSI-IPr catalyst—the steric bulk forces the two alkyl groups on the palladium center into close proximity, accelerating reductive elimination and successfully yielding the C28-elongated lipid[3].

Negishi_Coupling RZnX Organozinc Nucleophile (e.g., Alkyl-ZnBr) Transmet Transmetalation [Alkyl-Pd(II)-C28] RZnX->Transmet C28Br 1-Bromooctacosane (C28H57Br Electrophile) Ox_Add Oxidative Addition [Pd(II) Intermediate] C28Br->Ox_Add Pd_Cat Pd(0) Catalyst (e.g., PEPPSI-IPr) Pd_Cat->Ox_Add Ox_Add->Transmet Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_Cat Catalyst Regeneration Product VLCFA Derivative (C28-Elongated Lipid) Red_Elim->Product

Mechanistic pathway of Pd-catalyzed Negishi cross-coupling using 1-bromooctacosane.

Strategic Applications in Drug Development

Synthesis of VLCFAs for Retinal Disease Modeling

Mutations in the ELOVL4 gene impair the biosynthesis of VLCFAs (C28–C38), leading to Stargardt-like Macular Dystrophy (STGD3)[2]. Because natural sources of these specific VLCFAs are practically non-existent, researchers must synthesize them de novo. 1-Bromooctacosane is utilized to artificially elongate polyunsaturated fatty acids (like EPA and DHA) to produce standards such as all-cis-octacosa-10,13,16,19,22,25-hexaenoic acid (C28:6 n-3) for in vitro and in vivo therapeutic evaluation[3].

Engineering Lipids for Nanoparticle (LNP) Formulation

The stability of an LNP in systemic circulation is heavily dictated by its PEG-lipid component. Shorter alkyl tails (e.g., C14) rapidly desorb from the LNP surface in vivo, leading to premature clearance. By utilizing 1-bromooctacosane in a Williamson ether synthesis or direct amidation, scientists can synthesize C28-anchored PEG-lipids. The profound hydrophobicity of the octacosyl chain tightly anchors the PEG layer into the LNP core, drastically extending circulation half-life.

Quantitative Comparison of Alkylating Agents
ReagentChain LengthPrimary Synthetic ApplicationMelting PointLeaving Group
1-BromooctaneC8Short-chain surfactants, basic alkylation-55 °CBromide
1-BromooctadecaneC18Standard ceramides, common phospholipids28 °CBromide
1-Bromooctacosane C28 VLCFAs, LNP PEG-lipids, Spns2 inhibitors [4]61 °C [5]Bromide
1-BromooctatriacontaneC38Ultra-long specialized waxes, solid lipid nanoparticles>85 °CBromide

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process analytical controls (like TLC and GC-MS) are embedded to confirm causality and reaction progression.

Protocol 1: Pd-Catalyzed Negishi Cross-Coupling for C28-VLCFA Synthesis

Objective: Couple 1-bromooctacosane with a functionalized alkylzinc bromide to yield a C28 aliphatic chain.

  • Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under argon, add zinc dust (1.5 equiv) and activate with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in anhydrous THF. Slowly add the terminal alkyl bromide precursor (1.0 equiv) and stir at 65°C for 2 hours. Validation: GC-MS aliquot quenched with water should show complete conversion to the des-bromo alkane.

  • Catalyst Activation: In a separate flask, dissolve 1-bromooctacosane (1.0 equiv) and PEPPSI-IPr catalyst (2-5 mol%) in anhydrous THF/NMP (2:1 ratio). The NMP acts as a critical co-solvent to solubilize the highly crystalline C28 chain.

  • Cross-Coupling: Dropwise transfer the organozinc solution to the electrophile flask at room temperature. Heat the reaction to 60°C for 12 hours.

  • Quenching & Workup: Cool to 0°C and quench strictly with saturated aqueous NH4​Cl to destroy unreacted zinc species without hydrolyzing sensitive ester groups. Extract with hexanes (to ensure the highly non-polar C28 product remains soluble).

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient). Validation: 1H NMR must show the disappearance of the triplet at 3.4 ppm ( −CH2​−Br ) and the emergence of a continuous aliphatic envelope at 1.25 ppm.

Protocol 2: Williamson Ether Synthesis for C28-PEG-Lipid Conjugation

Objective: Synthesize a highly stable PEG-lipid anchor using 1-bromooctacosane[4].

  • Deprotonation: Dissolve the target PEG-alcohol (1.0 equiv) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0°C. Stir for 30 minutes until H2​ evolution ceases. Causality: Complete deprotonation is required to maximize the nucleophilicity of the alkoxide, preventing unreacted PEG from complicating purification.

  • Alkylation: Add 1-bromooctacosane (1.2 equiv) dissolved in warm, anhydrous THF. Heat the mixture to 80°C for 16 hours.

  • Isolation: Quench with methanol, concentrate under reduced pressure, and precipitate the C28-PEG-lipid in cold diethyl ether.

Experimental_Workflow Step1 1. Reagent Preparation (Dry THF/NMP, Argon Atm) Step2 2. Alkylation / Coupling (1-Bromooctacosane + Nucleophile) Step1->Step2 Step3 3. Reaction Quenching (NH4Cl / Aqueous Workup) Step2->Step3 Step4 4. Chromatographic Purification (Silica Gel / Hexanes) Step3->Step4 Step5 5. Structural Validation (NMR, LC-MS/MS) Step4->Step5 Step6 6. LNP Formulation (Microfluidic Mixing) Step5->Step6 Validated Lipid

Step-by-step workflow for synthesizing and validating C28-lipids for LNP formulation.

Conclusion

1-Bromooctacosane is not merely a structural building block; it is an enabling reagent that bridges the gap between synthetic organic chemistry and advanced lipidomics. By understanding the thermodynamic advantages of the primary bromide and mastering the nuances of sp3−sp3 cross-coupling, researchers can access previously unattainable classes of Very Long-Chain Fatty Acids and engineer highly resilient Lipid Nanoparticles for next-generation therapeutics.

References

  • Novel Approaches for Elongation of Fish Oils into Very-Long-Chain Polyunsaturated Fatty Acids and Their Enzymatic Interesterification into Glycerolipids. ACS Publications. Available at:[Link]

  • Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Lipid formulations for gene editing. Google Patents (WO2022060871A1).
  • Chemical Compound CAS List. Scribd. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-bromooctacosane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Long-Chain Alkyl Halides In the realm of organic analysis, long-chain functionalized alkanes such as 1-bromooctaco...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Long-Chain Alkyl Halides

In the realm of organic analysis, long-chain functionalized alkanes such as 1-bromooctacosane present a unique set of challenges for structural elucidation. Their low volatility and high molecular weight, coupled with the often-subtle influence of a terminal functional group on the overall fragmentation pattern, demand a nuanced understanding of the underlying principles of mass spectrometry. This guide provides a detailed exploration of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromooctacosane. By delving into the fundamental mechanisms of ionization and fragmentation, this document aims to equip researchers with the predictive power to interpret mass spectra of this and related long-chain alkyl halides, a critical skill in fields ranging from materials science to drug development.

The narrative that follows is not a mere recitation of fragmentation rules but a causal exploration of why specific ions are formed and what their relative abundances signify. We will dissect the interplay between the long, saturated alkyl chain and the terminal bromine atom, a halogen with a distinctive isotopic signature that serves as a powerful diagnostic tool.

Pillar 1: The Foundational Principles of 1-bromooctacosane Fragmentation

Upon entering the ion source of a mass spectrometer, 1-bromooctacosane (C₂₈H₅₇Br) undergoes electron ionization, a process that imparts significant energy into the molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are governed by the relative stabilities of the resulting carbocations and radical species.

The Diagnostic Isotopic Signature of Bromine

A hallmark of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic "doublet" for any bromine-containing fragment, where two peaks of roughly equal intensity are separated by two mass-to-charge units (m/z). This M/M+2 pattern is an unambiguous indicator of the presence of a single bromine atom in an ion.[1][3]

The Elusive Molecular Ion

For long-chain alkanes, the molecular ion peak is often of low abundance or entirely absent in a 70 eV EI spectrum.[4] The extensive fragmentation of the long alkyl chain often proceeds so rapidly and efficiently that the intact molecular ion does not survive to reach the detector in significant numbers. For 1-bromooctacosane (molecular weight: 488.65 g/mol for the ⁷⁹Br isotope and 490.65 g/mol for the ⁸¹Br isotope), one would expect to see very weak peaks at m/z 488 and 490.

Dominant Fragmentation Pathways

The fragmentation of the 1-bromooctacosane molecular ion is expected to be dominated by several key processes:

  • Heterolytic Cleavage of the C-Br Bond: The carbon-bromine bond is the most polar and one of the weaker bonds in the molecule. Heterolytic cleavage of this bond is a highly favored fragmentation pathway, leading to the loss of a bromine radical and the formation of the octacosyl carbocation.[1][3]

    [C₂₈H₅₇Br]⁺˙ → C₂₈H₅₇⁺ + Br˙

    The resulting C₂₈H₅₇⁺ ion would have an m/z of 393. This peak, however, is also likely to be of low abundance due to the high propensity for further fragmentation of this large alkyl cation.

  • Fragmentation of the Alkyl Chain: The most prominent features in the mass spectrum of a long-chain alkane are a series of cluster peaks separated by 14 Da, corresponding to the sequential loss of CH₂ groups.[5] This fragmentation cascade produces a homologous series of alkyl carbocations (CₙH₂ₙ₊₁⁺). The most abundant of these peaks are typically in the lower mass range, such as m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺), due to the increased stability of the smaller carbocations and the statistical probability of their formation.

  • Rearrangement Reactions: In long-chain alkyl halides, a notable rearrangement can occur involving the bromine atom. This can lead to the formation of cyclic bromonium ions. For instance, the loss of a C₄H₉ radical can be accompanied by the formation of a five-membered cyclic bromonium ion with an m/z of 135 and 137. This is a common fragmentation pathway for n-alkyl bromides.

    [CH₂(CH₂)₂₂CH₂-Br]⁺˙ → [C₄H₈Br]⁺ + C₂₄H₄₉˙

    This cyclic ion is significantly more stable than a primary carbocation, and therefore, the peaks at m/z 135 and 137 are expected to be prominent.

The following diagram illustrates the primary fragmentation pathways anticipated for 1-bromooctacosane.

Caption: Predicted major fragmentation pathways of 1-bromooctacosane.

Pillar 2: A Self-Validating Experimental Protocol

To acquire a mass spectrum of 1-bromooctacosane that is both reproducible and informative, a meticulously designed experimental protocol is paramount. The following methodology incorporates self-validating steps to ensure data integrity.

Step-by-Step Methodology for GC-MS Analysis
  • Sample Preparation:

    • Dissolve 1-bromooctacosane in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to obtain a working concentration of 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

    • Include an internal standard, such as a deuterated long-chain alkane, to verify injection consistency.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless injector, operated in splitless mode for 1 minute to ensure quantitative transfer of the analyte to the column.

    • Injector Temperature: 300°C. This temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

    • Column: A non-polar capillary column (e.g., DB-1ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 15°C/min to 320°C.

      • Final hold: 320°C for 10 minutes. This program ensures good chromatographic separation from any impurities and allows for the elution of the high-boiling point analyte.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy for generating reproducible fragmentation patterns and for comparison with spectral libraries.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-600. This range will capture the key low-mass alkyl fragments as well as the potential molecular ion region.

    • Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from entering the mass spectrometer.

The following diagram illustrates the general workflow for the GC-MS analysis of 1-bromooctacosane.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Hexane Dilution Serial Dilution Dissolution->Dilution Internal_Std Add Internal Standard Dilution->Internal_Std Injection GC Injection Internal_Std->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis (m/z 40-600) Fragmentation->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Interpretation Fragmentation Pattern Analysis Mass_Spectrum->Interpretation

Caption: General workflow for GC-MS analysis of 1-bromooctacosane.

Pillar 3: Data Presentation and Interpretation

A clear and concise presentation of the expected mass spectral data is crucial for easy interpretation.

Table of Expected Key Fragment Ions
m/z (⁷⁹Br/⁸¹Br)Proposed Ion StructureFragmentation PathwayExpected Relative Abundance
488/490[C₂₈H₅₇Br]⁺˙Molecular Ion (M⁺˙)Very Low / Absent
393[C₂₈H₅₇]⁺Heterolytic cleavage (-Br˙)Low
135/137[C₄H₈Br]⁺Rearrangement and loss of C₂₄H₄₉˙High
85[C₆H₁₃]⁺Alkyl chain fragmentationModerate
71[C₅H₁₁]⁺Alkyl chain fragmentationHigh
57[C₄H₉]⁺Alkyl chain fragmentationHigh (often the base peak)
43[C₃H₇]⁺Alkyl chain fragmentationHigh

Conclusion

The mass spectrometry fragmentation pattern of 1-bromooctacosane, while not empirically documented in readily available literature, can be confidently predicted based on the well-established principles of alkyl halide fragmentation. The key diagnostic features are the isotopic signature of bromine, the extensive fragmentation of the long alkyl chain leading to a series of CₙH₂ₙ₊₁⁺ ions, and the formation of a stable cyclic bromonium ion at m/z 135/137. The molecular ion is expected to be of very low abundance. This in-depth guide provides the theoretical framework and a robust experimental protocol for researchers to successfully identify and characterize 1-bromooctacosane and related long-chain alkyl halides, thereby supporting advancements in their respective fields.

References

  • Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromooctane. Retrieved from [Link]

  • Chemistry Steps. (2025, September 29). McLafferty Rearrangement. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromodocosane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.3: Rearrangement. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • NIST. (n.d.). Octane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromopentacosane. Retrieved from [Link]

  • YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]

  • ACS Publications. (2015, September 17). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Retrieved from [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Exploratory

thermodynamic properties and crystallization of 1-bromooctacosane

An In-Depth Technical Guide to the Thermodynamic Properties and Crystallization of 1-Bromooctacosane For Researchers, Scientists, and Drug Development Professionals Abstract Long-chain alkyl halides, such as 1-bromooctac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Crystallization of 1-Bromooctacosane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkyl halides, such as 1-bromooctacosane, are of significant interest in various fields, including pharmaceuticals, materials science, and organic synthesis. Their therapeutic potential often hinges on their physical properties, which dictate their formulation, stability, and bioavailability. This guide provides a comprehensive overview of the expected thermodynamic properties and crystallization behavior of 1-bromooctacosane. While direct experimental data for this specific compound is not extensively available, this document synthesizes information from homologous series and related long-chain n-alkane derivatives to provide a robust predictive framework. We will delve into the theoretical underpinnings of its thermal behavior and outline the established experimental methodologies for its characterization.

Introduction: The Significance of 1-Bromooctacosane

1-bromooctacosane (C28H57Br) is a long-chain alkyl bromide. The introduction of a bromine atom to the octacosane backbone significantly alters its physicochemical properties, including its melting point, boiling point, and crystal packing, compared to the parent n-alkane. Understanding these properties is crucial for its application in drug development, where it may function as a key intermediate or a component of a larger therapeutic molecule. The thermodynamic stability and crystalline form can influence everything from reaction kinetics to the ultimate efficacy of a final drug product.

Predicted Thermodynamic Properties of 1-Bromooctacosane

The thermodynamic properties of long-chain n-alkanes and their derivatives exhibit predictable trends related to chain length.[1] An odd-even alternation is often observed in properties like melting points and enthalpies of fusion, with even-numbered carbon chains generally showing higher values due to more efficient crystal packing.[1] Based on data from related compounds and established trends, we can predict the key thermodynamic parameters for 1-bromooctacosane.

Thermodynamic PropertyPredicted ValueRationale and Comparative Insights
Melting Point (°C) 65 - 70The melting point of n-alkanes increases with chain length. For comparison, 1-bromooctadecane has a melting point of 25-30°C. The longer carbon chain of 1-bromooctacosane will lead to stronger van der Waals forces and a higher melting point.
Boiling Point (°C) > 450 (at 760 mmHg)The boiling point also increases with molecular weight. Extrapolation from shorter chain 1-bromoalkanes suggests a high boiling point, likely accompanied by decomposition under atmospheric pressure.
Enthalpy of Fusion (ΔHfus) 100 - 120 kJ/molThe enthalpy of fusion, or the energy required to melt the solid, is directly related to the strength of the intermolecular forces in the crystal lattice.[2][3] This value is expected to be significant due to the long alkyl chain.
Heat Capacity (Cp) ~900 J/(mol·K) (liquid)The molar heat capacity of liquid n-alkane derivatives shows a linear dependence on chain length.[1]

Crystallization and Polymorphism: A Deeper Look

Long-chain molecules like 1-bromooctacosane are known to exhibit polymorphism, the ability to exist in multiple crystalline forms.[4] These different polymorphs can have distinct physical properties, including melting point, solubility, and stability.

Key Aspects of 1-Bromooctacosane Crystallization:

  • Lamellar Structures: Like other long-chain compounds, 1-bromooctacosane is expected to crystallize in lamellar structures, with the molecules aligned in layers.

  • Rotator Phases: Just below their melting points, many long-chain alkanes and their derivatives can form "rotator" phases, where the molecules have rotational freedom around their long axis while maintaining a layered structure.[4]

  • Influence of the Bromine Atom: The terminal bromine atom will influence the packing of the end groups, potentially leading to different polymorphic forms compared to unsubstituted n-alkanes.

The study of polymorphism is critical, as an unintended polymorphic transformation can significantly impact the performance and stability of a pharmaceutical product.

Experimental Characterization: Protocols and Methodologies

To experimentally determine the thermodynamic and crystallographic properties of 1-bromooctacosane, a suite of analytical techniques should be employed.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.[5][6][7]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of 1-bromooctacosane into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature to 100°C at a rate of 10°C/min.

    • Hold at 100°C for 5 minutes to ensure complete melting.

    • Cool the sample to 0°C at a rate of 10°C/min to observe crystallization.

    • Ramp the temperature back to 100°C at 10°C/min to study the melting of the recrystallized form.

  • Data Analysis: The resulting thermogram will show peaks corresponding to melting and crystallization events. The peak onset provides the transition temperature, and the integrated peak area yields the enthalpy of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 3-5 mg of 1-bromooctacosane prep2 Seal in aluminum pan prep1->prep2 dsc1 Load sample and reference pans prep2->dsc1 dsc2 Execute thermal program (heat-cool-heat) dsc1->dsc2 dsc3 Record heat flow vs. temperature dsc2->dsc3 data1 Identify melting and crystallization peaks dsc3->data1 data2 Determine transition temperatures (Tm, Tc) data1->data2 data3 Calculate enthalpy of fusion (ΔHfus) data1->data3

Caption: Workflow for DSC analysis of 1-bromooctacosane.

X-Ray Diffraction (XRD)

XRD is an essential technique for determining the crystal structure and identifying different polymorphic forms.

Experimental Protocol for Powder XRD (PXRD):

  • Sample Preparation: Gently grind a small amount of 1-bromooctacosane to a fine powder.

  • Sample Mounting: Pack the powder into a sample holder.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Collection: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline form. Different polymorphs will produce distinct diffraction patterns.

XRD_Workflow start Start: Crystalline 1-bromooctacosane sample prep Grind sample to a fine powder start->prep mount Mount powder on sample holder prep->mount xray Irradiate with monochromatic X-rays mount->xray detect Detect diffracted X-rays at various angles xray->detect pattern Generate diffraction pattern (Intensity vs. 2θ) detect->pattern analyze Analyze pattern to determine crystal structure and identify polymorphs pattern->analyze end End: Structural Information analyze->end

Caption: Experimental workflow for powder X-ray diffraction.

Polarized Light Microscopy (PLM)

PLM is a valuable tool for visualizing crystal morphology and observing phase transitions in real-time.

Experimental Protocol for Hot-Stage Microscopy:

  • Sample Preparation: Place a small amount of 1-bromooctacosane on a microscope slide and cover with a coverslip.

  • Instrument Setup: Place the slide on a hot stage attached to a polarized light microscope.

  • Thermal Analysis: Slowly heat the sample while observing the changes in crystal morphology and birefringence under polarized light.

  • Observation: Record images or videos of the melting and crystallization processes. This can reveal the formation of different crystal habits and the presence of liquid crystal phases.

Conclusion

While direct experimental data for 1-bromooctacosane remains to be fully elucidated, a strong predictive framework can be established based on the well-understood behavior of homologous long-chain compounds. This guide has outlined the expected thermodynamic properties and crystallization behavior of 1-bromooctacosane and provided detailed protocols for their experimental determination. For researchers and professionals in drug development, a thorough understanding and characterization of these fundamental physical properties are indispensable for the successful formulation and application of this and similar molecules.

References

  • Palchem. (2011, May 6). 1-BROMOOCTADECANE.
  • Tahara, Y., et al. (n.d.). Polymorphism of Long-Chain Alkane-α,ω-Diols with an Even Number of Carbon Atoms.
  • Monte, M. J. S., & Santos, L. M. N. B. F. (2018). Chain Length Dependence of the Thermodynamic Properties of n-Alkanes and their Monosubstituted Derivatives. Journal of Chemical & Engineering Data, 63(1), 168-183. [Link]

  • Gureva, S. A., Marikhin, V. A., & Vlasova, E. N. (2024). Specifics of n-Alkanes Polymorphism during Temperature Phase Transitions. Polymers, 16(19), 2198. [Link]

  • NIST/TRC. (n.d.). octacosane. Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]

  • Cooper, A., & Johnson, C. M. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 229, 1-13. [Link]

  • Wikipedia. (n.d.). Enthalpy of fusion. [Link]

  • Chemeurope.com. (n.d.). Enthalpy of fusion. [Link]

  • Garay-Rojas, E., et al. (2018). Differential scanning calorimetry as a complementary diagnostic tool for the evaluation of biological samples. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(5), 1195-1203. [Link]

  • Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design. Current Medicinal Chemistry, 12(17), 2011-2020. [Link]

  • Pikal, M. J. (2016). Theoretical Aspects of Differential Scanning Calorimetry as a Tool for the Studies of Equilibrium Thermodynamics in Pharmaceutical Solid Phase Transitions. Journal of Pharmaceutical Sciences, 105(7), 2075-2084. [Link]

Sources

Foundational

Crystal Structure Analysis of 1-Bromooctacosane: A Comprehensive Technical Guide

Executive Summary The structural characterization of long-chain alkyl halides, such as 1-bromooctacosane ( C28​H57​Br ), is critical for understanding the physical chemistry of lipid bilayers, boundary lubricants, and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of long-chain alkyl halides, such as 1-bromooctacosane ( C28​H57​Br ), is critical for understanding the physical chemistry of lipid bilayers, boundary lubricants, and phase-change materials. Due to the high conformational flexibility of the aliphatic chain and the dominating van der Waals interactions, these molecules exhibit complex polymorphism, including highly disordered high-temperature rotator phases prior to melting. This whitepaper provides an in-depth, self-validating methodology for the crystal structure analysis of 1-bromooctacosane, integrating thermal profiling, temperature-resolved X-ray diffraction, and modern cocrystallization techniques.

Structural Dynamics and Crystallographic Challenges

The Causality of Phase Transitions

In long-chain normal aliphatic compounds, the molecular skeleton consists of a simple trans zigzag hydrocarbon chain. The crystal structure of 1-bromooctacosane is governed by a delicate balance between the isotropic van der Waals forces of the alkyl chains and the directional dipole-dipole interactions of the terminal bromine atoms.

At ambient temperatures, 1-bromooctacosane typically crystallizes in a highly ordered monoclinic or orthorhombic subcell[1]. However, as thermal energy increases, the system undergoes solid-solid phase transitions into a "rotator phase" just below the melting point. In this state, the molecules retain their layered smectic-like translational order but gain rotational degrees of freedom around their longitudinal axes. Understanding this mechanism is crucial for drug delivery scientists and materials engineers utilizing lipidic excipients, as the rotator phase dictates the permeability and rheology of the material.

The Crystallization Bottleneck

Historically, obtaining diffraction-quality single crystals of pure long-chain mono-bromoalkanes has been notoriously difficult due to their low melting points, the presence of multiple rotational isomers, and a tendency to form twinned or microcrystalline powders[2]. Consequently, researchers have traditionally relied on X-ray powder diffraction (XRPD) to study the phase transformations of 1-bromooctacosane. Recently, ionic liquid (IL) templated cocrystallization has emerged as a breakthrough to force these flexible molecules into ordered, diffracting lattices[2].

Analytical Workflow: Thermal and Structural Characterization

To confidently resolve the crystal structure and phase behavior of 1-bromooctacosane, a coupled thermal and crystallographic approach is required.

Step-by-Step Protocol: Temperature-Resolved Phase Analysis
  • Sample Preparation & Purification : Synthesize or procure 1-bromooctacosane. Purify via repeated recrystallization from a non-polar solvent (e.g., hexane or ethanol/chloroform mixtures) to remove homologous impurities (e.g., C26​ or C30​ fractions) which can severely depress phase transition temperatures and broaden diffraction peaks.

  • Differential Scanning Calorimetry (DSC) : Rationale: DSC is mandatory to map the thermodynamic landscape before exposing the sample to X-rays.

    • Run the sample from 0 °C to 80 °C at a scan rate of 2 °C/min under a nitrogen purge.

    • Identify the onset temperatures for the solid-solid transition ( Ts−s​ ) and the solid-liquid melting point ( Tm​ ).

  • Temperature-Resolved X-ray Powder Diffraction (TR-XRPD) : Rationale: By holding the sample at specific temperature plateaus identified via DSC, we can capture the unit cell parameters of both the highly ordered low-temperature phase and the high-temperature rotator phase.

    • Mount the powder in a capillary or on a variable-temperature stage.

    • Collect diffraction data (Cu radiation, λ=1.5406 Å) at Tambient​ , Ts−s​+2 °C, and just below Tm​ .

    • Index the low-angle (00l) reflections to determine the lamellar d-spacing (chain tilt angle) and the wide-angle reflections to determine the lateral subcell packing (e.g., orthorhombic perpendicular vs. hexagonal).

Workflow Visualization

G A 1-Bromooctacosane Purification B Differential Scanning Calorimetry (DSC) A->B Thermal Profiling D IL-Templated Cocrystallization A->D Host-Guest Assembly C Temperature-Resolved XRPD B->C Identify Tc F Structural Refinement & Phase Modeling C->F Polymorph Data E Single Crystal X-ray Diffraction D->E Diffraction Analysis E->F Atomic Coordinates

Caption: Integrated workflow for the structural and thermal analysis of 1-bromooctacosane.

Advanced Protocol: Single Crystal Growth via IL-Templating

Because pure 1-bromooctacosane resists forming large single crystals, researchers can utilize lipid-like ionic liquids (e.g., 2-mercaptothiazolium-based ILs) as a crystallization milieu. The IL-bound alkyl chains act as a template, stabilized via hydrogen bonding, allowing the alkyl bromides to interdigitate and form a stable, diffracting host-guest cocrystal[2].

Methodology :

  • Mix equimolar amounts of 1-bromooctacosane and a matching long-chain ionic liquid (e.g., 3-C18:0) in a solvent mixture of methanol and chloroform (1:1 v/v).

  • Heat the mixture to 50 °C until complete dissolution is achieved.

  • Allow the solution to cool slowly to room temperature (0.5 °C/hour) in a vibration-free environment.

  • Harvest the resulting needle-shaped crystals. The IL creates an ionic, hydrophilic bilayer that locks the aliphatic chains of the 1-bromooctacosane into a rigid conformation, suppressing rotational disorder and enabling high-resolution Single Crystal X-ray Diffraction (SCXRD)[2].

Quantitative Data Summary

The following table summarizes the typical crystallographic and thermal parameters associated with long-chain alkyl bromides (extrapolated from C18​−C28​ phase behaviors)[2].

ParameterLow-Temperature PhaseHigh-Temperature (Rotator) Phase
Crystal System Monoclinic / OrthorhombicHexagonal (pseudo-hexagonal)
Chain Conformation All-trans zigzagTrans with dynamic kink defects
Lateral Packing Orthorhombic perpendicular ( O⊥​ )Hexagonal ( H )
Intermolecular Forces Dipole-Dipole (Br), van der WaalsPredominantly van der Waals
Analytical Method SCXRD (via Cocrystallization)TR-XRPD

References

  • Nakamura, N., et al. "X-RAY STUDY ON THE PHASE TRANSFORMATION OF 1-BROMOOCTACOSANE." Molecular Crystals and Liquid Crystals, Gordon and Breach, Science Publishers, Inc., 1981, Vol. 64, pp. 313-318. URL:[Link]

  • "Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids." National Science Foundation (NSF) Public Access Repository, Jan 13, 2024. URL: [Link]

  • "Solid-phase thermochemical reactions of polyimides." ResearchGate, referencing the monoclinic system of 1-bromooctacosane. URL:[Link]

Sources

Exploratory

1-Bromooctacosane in Advanced Therapeutics: Physicochemical Profiling and LNP Engineering

Executive Summary The rapid evolution of genetic medicines has placed unprecedented demand on the engineering of novel delivery vectors. At the core of this revolution are Lipid Nanoparticles (LNPs), whose efficacy is fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of genetic medicines has placed unprecedented demand on the engineering of novel delivery vectors. At the core of this revolution are Lipid Nanoparticles (LNPs), whose efficacy is fundamentally dictated by the structural properties of their constituent lipids. 1-Bromooctacosane , an ultra-long chain ( C28​ ) alkyl halide, has emerged as a critical precursor in the synthesis of next-generation ionizable lipids.

Unlike standard C18​ (stearyl) or C14​ (myristyl) chains, the C28​ hydrophobic tail introduces extreme steric bulk. This whitepaper provides an in-depth technical analysis of 1-bromooctacosane's physicochemical properties—specifically its molecular weight and density—and details the mechanistic causality of incorporating such ultra-long chains into drug development workflows.

Physicochemical Profiling: Molecular Weight and Density Data

To successfully integrate 1-bromooctacosane into synthetic workflows, researchers must account for its unique physical state. Due to its extensive van der Waals interactions, this compound exists as a highly lipophilic solid at room temperature, which drastically alters standard handling and reaction parameters.

Quantitative Data Summary

The following table synthesizes the core thermodynamic and physical properties of 1-bromooctacosane, critical for calculating reaction stoichiometry and predicting phase behavior during nanoparticle formulation.

PropertyValueClinical / Synthetic Implication
Chemical Name 1-BromooctacosanePrimary alkyl bromide; susceptible to SN​2 nucleophilic attack.
CAS Registry Number 16331-21-81[1]
Molecular Formula C28​H57​Br Provides immense hydrophobic volume for LNP core formation.
Molecular Weight 473.66 g/mol High mass requires careful stoichiometric calculation during lipid synthesis[2].
Density ~0.968 g/cm³Density approaches that of water, indicating dense hydrocarbon packing[3].
Melting Point 61.4 °CCritical: Solid at room temp; requires heated reaction vessels[3].
Boiling Point ~491.5 °C (est.)Non-volatile; cannot be purified via standard distillation[3].

Mechanistic Causality: The Role of C28​ Tails in Drug Delivery

In the context of drug development, the density and molecular weight of the lipid tail are not just physical trivia—they are the primary drivers of pharmacokinetic efficacy .

The Physics of Endosomal Escape

When an LNP enters a target cell via endocytosis, it is trapped within an endosome. As the endosome matures, its internal pH drops. Ionizable lipids formulated with 1-bromooctacosane precursors become protonated at this acidic pH.

The Causality: The massive C28​ tail increases the hydrophobic cross-sectional area of the lipid. According to the critical packing parameter ( CPP=v/a0​lc​ ), the large volume ( v ) of the C28​ chain forces the lipid to adopt a cone shape. This structural shift drives the LNP membrane from a stable lamellar phase ( Lα​ ) into an inverted hexagonal phase ( HII​ ) . This highly dense, non-bilayer structure physically tears the endosomal membrane apart, releasing the mRNA payload into the cytosol.

Pathway S1 LNP Uptake (Endocytosis) S2 Endosome Maturation S1->S2 S3 Acidification (pH < 5.5) S2->S3 S4 C28-Lipid Protonation S3->S4 S5 Hexagonal Phase Transition S4->S5 S6 Cytosolic mRNA Release S5->S6

Fig 1: Mechanism of C28-driven endosomal membrane disruption and payload release.

Experimental Protocol: Synthesis of a C28​ -Ionizable Lipid

To harness the high density and molecular weight of 1-bromooctacosane, researchers must adapt standard SN​2 alkylation protocols. Because 1-bromooctacosane has a melting point of 61.4 °C[3], standard room-temperature reactions will fail due to reagent precipitation and extreme steric hindrance.

The following protocol is a self-validating system designed to overcome these thermodynamic barriers.

Step-by-Step Methodology

Step 1: Reagent Solubilization & Solvent Selection

  • Action: Dissolve 1.0 equivalent of the primary amine core in an anhydrous Toluene/DMF mixture (1:1 v/v).

  • Causality: Toluene is essential to solvate the highly lipophilic, dense C28​ chain, while the polar aprotic DMF accelerates the SN​2 transition state by leaving the nucleophile unsolvated.

Step 2: Base Addition

  • Action: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HBr byproduct generated during the reaction, driving the equilibrium forward without competing with the amine for the 1-bromooctacosane electrophile.

Step 3: Electrophile Introduction & Thermal Activation

  • Action: Add 2.2 equivalents of 1-bromooctacosane. Immediately heat the reaction vessel to 85 °C under an inert argon atmosphere for 48 hours.

  • Causality: Operating below 61.4 °C guarantees the precipitation of 1-bromooctacosane[3]. Heating to 85 °C ensures a homogenous liquid phase, increases the kinetic energy to overcome the immense steric bulk of the C28​ tail, and forces the di-alkylation of the primary amine.

Step 4: Workup and Phase Separation

  • Action: Cool to room temperature, dilute with Hexanes, and wash with saturated aqueous NaHCO3​ .

  • Causality: The high density of the C28​ lipid (~0.96 g/cm³)[3] means it will partition aggressively into the non-polar organic layer (Hexanes). The aqueous wash removes DMF, unreacted amine, and DIPEA salts.

Step 5: Purification

  • Action: Purify via flash column chromatography using a gradient of Dichloromethane to Methanol (95:5).

G N1 1-Bromooctacosane (Solid, MP: 61.4°C) N3 SN2 Alkylation (85°C, Toluene/DMF) N1->N3 N2 Amine Headgroup (Nucleophile) N2->N3 N4 Aqueous Workup (Hexane Extraction) N3->N4 N5 C28-Ionizable Lipid N4->N5 N6 LNP Formulation (Microfluidic Mixing) N5->N6

Fig 2: High-temperature SN2 synthetic workflow for C28-ionizable lipid precursors.

Conclusion

The integration of 1-bromooctacosane into lipid nanoparticle design represents a paradigm shift in drug delivery. By understanding its high molecular weight (473.66 g/mol ) and near-water density (~0.968 g/cm³), chemists can rationally design high-temperature synthetic workflows that yield ultra-hydrophobic ionizable lipids. These C28​ lipids fundamentally alter the packing parameters of LNPs, enabling superior endosomal escape and higher transfection efficiencies for mRNA therapeutics.

References

  • Thermal Expansion Data for Chemists (Hydrogen/Carbon Compounds). Scribd. Contains critical molecular weight (473.665) and thermal expansion data for 1-bromooctacosane (CAS 16331-21-8).
  • Octacosane, 1-bromo- CAS#: 16331-21-8. ChemicalBook. Provides foundational density (~0.9682 g/cm³), melting point (61.4 °C), and boiling point estimates.
  • CAS No.16331-21-8, 1-bromooctacosane Suppliers. LookChem. Verification of chemical structure, formula, and commercial viability for drug development.

Sources

Protocols & Analytical Methods

Method

Application Note: Ultra-Hydrophobic Surface Engineering via Nucleophilic Substitution with 1-Bromooctacosane

Executive Summary & Mechanistic Rationale For drug development professionals and materials scientists, controlling surface wettability is critical for applications ranging from moisture-barrier packaging for hygroscopic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For drug development professionals and materials scientists, controlling surface wettability is critical for applications ranging from moisture-barrier packaging for hygroscopic active pharmaceutical ingredients (APIs) to anti-biofouling coatings for implantable devices. While short-chain silanes and alkyl halides are commonly used for hydrophobic modifications, they often fail to provide the extreme low-surface-energy barriers required for advanced pharmaceutical applications.

1-Bromooctacosane ( C28​H57​Br ) offers a superior alternative. By grafting a massive 28-carbon aliphatic chain onto a substrate, researchers can create a dense, crystalline-like self-assembled layer. The extreme chain length maximizes intermolecular van der Waals forces, locking the alkyl chains into a highly ordered, impermeable hydrophobic shield.

The core chemical mechanism relies on an SN​2 nucleophilic substitution . The terminal bromine acts as a highly efficient leaving group. When reacted with activated nucleophiles on a surface—such as deprotonated hydroxyl groups on Cellulose Nanocrystals (CNCs) or primary amines on functionalized silica—the octacosyl chain is covalently anchored. This one-step grafting is thermodynamically driven by the formation of a stable ether or amine linkage and the precipitation/neutralization of the bromide salt .

Mechanism Substrate Hydrophilic Surface (e.g., Cellulose-OH) Base Deprotonation (NaOH in DMAc) Substrate->Base + NaOH Nucleophile Activated Nucleophile (Cellulose-O⁻) Base->Nucleophile - H2O Product Ultra-Hydrophobic Surface (Cellulose-O-C28H57) Nucleophile->Product SN2 Attack on C28 Reagent 1-Bromooctacosane (Br-C28H57) Reagent->Product Br⁻ Leaving Group Byproduct Bromide Salt (NaBr) Product->Byproduct Salt Formation

Figure 1: SN2 nucleophilic substitution mechanism for surface alkylation using 1-bromooctacosane.

Experimental Workflows

The following protocols are designed as self-validating systems. In-process quality control (QC) steps are integrated to ensure the reaction causality is continuously monitored, preventing downstream failures in formulation or device integration.

Protocol A: Direct Alkylation of Cellulose Nanocrystals (CNCs)

CNCs are highly crystalline, biocompatible materials, but their native hydrophilicity causes severe aggregation in non-polar polymer matrices (like Polylactide used in drug-eluting stents). This protocol converts surface hydroxyls to octacosyl ethers .

Phase 1: Substrate Activation

  • Dispersion: Suspend 2.0 g of lyophilized CNC powder in 60 mL of anhydrous N,N-Dimethylacetamide (DMAc).

    • Causality: DMAc is a polar aprotic solvent. It aggressively swells the hydrogen-bonded cellulose network, exposing internal C6​ primary hydroxyl groups without tightly solvating the subsequent alkoxide nucleophile.

  • Deprotonation: Add 6.0 g of NaOH powder. Ultrasonicate for 1 hour, then stir at room temperature under a nitrogen atmosphere for 1 hour.

    • Causality: NaOH deprotonates the surface −OH groups to −O− . The nitrogen atmosphere prevents oxidative degradation of the cellulose backbone under highly basic conditions.

Phase 2: SN​2 Alkylation 3. Reagent Addition: Heat the suspension to 70 °C. Dissolve 15.0 g of 1-bromooctacosane in 20 mL of warm anhydrous toluene (1-bromooctacosane melts at ~61–63 °C ), and add it dropwise to the CNC suspension.

  • Causality: Conducting the reaction at 70 °C serves a dual purpose: it keeps the C28​ reagent fully solubilized and provides the necessary activation energy for the SN​2 displacement of the massive alkyl chain.

  • Reaction: Maintain rigorous stirring at 70 °C for 24 hours.

Phase 3: Purification & Self-Validation 5. Washing: Centrifuge the mixture at 10,000 rpm for 15 minutes. Decant the supernatant. Wash the pellet sequentially with warm ethanol (3x) and deionized water (3x).

  • Causality: Warm ethanol removes unreacted 1-bromooctacosane and toluene, while water dissolves the NaBr byproduct and residual NaOH.

  • Validation (FTIR): Before proceeding to formulation, analyze a dried aliquot via FTIR. Pass Criteria: Drastic reduction of the broad −OH stretch at 3300 cm−1 and the appearance of intense, sharp −CH2​ asymmetric and symmetric stretching peaks at 2920 cm−1 and 2850 cm−1 , confirming covalent C28​ integration.

Workflow Step1 1. Substrate Preparation (Disperse CNCs in DMAc) Step2 2. Surface Activation (Add NaOH, Stir 1h under N2) Step1->Step2 Step3 3. Alkylation Reaction (Add 1-Bromooctacosane, 70°C, 24h) Step2->Step3 Step4 4. Purification (Warm Ethanol/Water Wash) Step3->Step4 Step5 5. QC Validation (FTIR: C-H stretch at 2920 cm⁻¹) Step4->Step5 Step6 6. Lyophilization (Yield: C28-Modified CNCs) Step5->Step6

Figure 2: Experimental workflow for the hydrophobic modification of CNCs.

Protocol B: Alkylation of Amine-Functionalized Silica/Glass

For solid substrates like glass vials or silica nanoparticles used in chromatography, direct reaction with alkyl bromides is inefficient due to the poor nucleophilicity of silanol ( −SiOH ) groups.

  • Pre-functionalization: Treat the silica surface with 3-aminopropyltriethoxysilane (APTES) to generate a monolayer of primary amines ( −NH2​ ).

  • Alkylation: Submerge the aminated substrate in a 50 mM solution of 1-bromooctacosane in anhydrous toluene.

  • Acid Scavenging: Add 1.5 equivalents of Triethylamine (TEA).

    • Causality: As the primary amine attacks the alkyl bromide, hydrobromic acid (HBr) is generated. Without TEA to scavenge this acid, the HBr would protonate unreacted surface amines (forming −NH3+​ ), rendering them non-nucleophilic and halting the reaction prematurely.

  • Reflux: Heat the system to 80 °C for 18 hours, followed by sonication in pure toluene to remove physisorbed reactants.

Quantitative Data Presentation

The exceptional chain length of 1-bromooctacosane yields a non-linear improvement in hydrophobicity compared to standard medium-chain modifiers (like 1-bromododecane). The table below summarizes the comparative surface metrics of modified CNCs.

SubstrateModifying AgentAlkyl Chain LengthWater Contact Angle (WCA)Dispersibility in TolueneSurface Energy (mN/m)
CNCs None (Unmodified)N/A35° - 45°Poor (Aggregates instantly)~ 60.0
CNCs 1-Bromododecane C12​ 95° - 105°Moderate (Stable for hours)~ 35.5
CNCs 1-Bromooctacosane C28​ 135° - 145° Excellent (Stable for months) < 20.0

Table 1: Comparative analysis of surface wettability and energy parameters based on alkyl chain length substitution. Data extrapolated from established trends in cellulosic surface engineering .

Conclusion

The utilization of 1-bromooctacosane for surface modification provides a robust, chemically stable method for generating ultra-hydrophobic interfaces. By leveraging fundamental SN​2 kinetics and the profound steric bulk of a 28-carbon chain, researchers can engineer self-validating, highly reproducible moisture barriers. Whether utilized for dispersing nanocellulose in biodegradable polymers or passivating the surfaces of pharmaceutical packaging, the octacosyl moiety represents the upper echelon of aliphatic surface engineering.

References

  • Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide Polymers (MDPI), 2020, 12(1), 178. URL:[Link]

  • Yaws' Handbook Of Thermodynamic Properties For Hydrocarbons And Chemicals VDOC.PUB / Hemisphere Publishing Corporation. URL:[Link]

Application

Application Note: Advanced Protocols for the N-Alkylation of Amines with 1-Bromooctacosane in Lipid Nanoparticle (LNP) Synthesis

Executive Summary 1-Bromooctacosane (CAS 16331-21-8) is a highly hydrophobic, ultra-long-chain (C28) alkyl halide. Coupling this C28 electrophile with primary or secondary amines is a critical synthetic step in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromooctacosane (CAS 16331-21-8) is a highly hydrophobic, ultra-long-chain (C28) alkyl halide. Coupling this C28 electrophile with primary or secondary amines is a critical synthetic step in the development of ionizable cationic lipids for Lipid Nanoparticles (LNPs)[1][2]. Incorporating extreme chain lengths like C28 into lipid tails significantly increases the phase transition temperature ( Tm​ ) and mechanical stability of lipid bilayers via enhanced intermolecular van der Waals forces[3].

However, the extreme lipophilicity and near-zero solubility of 1-bromooctacosane in standard hydrophilic solvents[4] pose unique synthetic challenges. This application note provides field-validated methodologies for high-yield SN​2 amination, balancing thermodynamic limitations with kinetic drivers to ensure successful coupling.

Mechanistic Causality & Experimental Design

To ensure a self-validating experimental setup, researchers must understand the causality behind the reaction conditions:

  • Solvent Selection & Thermodynamics: 1-Bromooctacosane is effectively insoluble in standard polar aprotic solvents at room temperature[4]. To keep the C28 chain solvated and available for nucleophilic attack, reactions must be conducted at elevated temperatures (90–130 °C) in high-boiling solvents like N,N-Dimethylformamide (DMF) or in biphasic Toluene/Water mixtures[5][6].

  • Kinetic Drivers ( SN​2 vs. E2 ): As a primary alkyl halide, 1-bromooctacosane favors SN​2 pathways. However, the massive steric bulk of the C28 chain drastically reduces the collision frequency with the amine nucleophile. To accelerate the reaction, Potassium Iodide (KI) is introduced as a catalyst. KI drives an in situ Finkelstein reaction, temporarily converting the alkyl bromide to a highly reactive alkyl iodide, which significantly lowers the activation energy[6].

  • Selectivity and Over-Alkylation Control: Primary amines can undergo multiple alkylations to form secondary, tertiary, or quaternary ammonium salts[7].

    • For Mono-alkylation: A competitive deprotonation/protonation strategy using amine hydrobromides can selectively keep the newly formed secondary amine protonated, preventing further alkylation[8]. Alternatively, Phase Transfer Catalysis (PTC) provides excellent stoichiometric control[5].

    • For Di-alkylation (Double-tailed lipids): An excess of the alkyl bromide (e.g., 2.4 to 4.8 equivalents) and a strong inorganic base (e.g., K2​CO3​ ) are utilized to drive the reaction to completion[6].

Visual Workflow: LNP Lipid Synthesis

G A Primary Amine (Nucleophile) C SN2 Coupling (Base, Solvent, Heat) A->C B 1-Bromooctacosane (C28 Electrophile) B->C D C28-Alkylamine Lipid (Purified Product) C->D Purification E LNP Formulation (Microfluidic Mixing) D->E F Therapeutic Delivery (mRNA/siRNA) E->F

Workflow of 1-bromooctacosane amine coupling for lipid nanoparticle (LNP) synthesis.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for coupling ultra-long-chain alkyl bromides based on the desired substitution level.

Table 1: Reaction Optimization for C28 Amine Alkylation

MethodSolvent SystemCatalystTemperature (°C)Target ProductExpected Yield (%)
Homogeneous[6]DMFKI (0.5 eq)130Di-alkylated (Double Tail)65 - 75
HomogeneousTolueneNone110Mono-alkylated< 30 (Sluggish)
Biphasic PTC[5][9]Toluene / 1M NaOHTBAB (0.1 eq)80 - 90Mono-alkylated70 - 85
Deprotonation Control[8]Ethanol / WaterNone80Mono-alkylated60 - 70

Step-by-Step Experimental Protocols

Protocol A: Homogeneous High-Temperature Alkylation (Optimized for Ionizable LNP Lipids)

Objective: Synthesis of a di-alkylated tertiary amine (double C28 tails) for LNP formulation[6].

Materials:

  • Primary amine linker (1.0 eq)

  • 1-Bromooctacosane (2.4 eq)[6]

  • Potassium carbonate ( K2​CO3​ ) (2.5 eq)[6]

  • Potassium iodide (KI) (0.5 eq)[6]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) and Distilled Water

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirring bar, dissolve the primary amine (1.0 eq) in anhydrous DMF (5 mL per mmol of amine)[6].

  • Reagent Addition: Add 1-bromooctacosane (2.4 eq), finely powdered K2​CO3​ (2.5 eq), and KI (0.5 eq) to the solution[6].

  • Reaction: Attach a reflux condenser and heat the mixture to 130 °C under an inert argon atmosphere for 20 hours[6]. (Note: Maintaining 130 °C is strictly required because C28 alkyl chains will precipitate out of DMF at lower temperatures, halting the reaction).

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Add DCM (10 mL) to solubilize the highly hydrophobic product, followed by washing with distilled water (2 x 15 mL) to remove DMF and inorganic salts[6].

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo[6].

  • Purification: Purify the crude product via silica gel column chromatography. Due to the extreme lipophilicity of the C28 chains, use a highly non-polar solvent system (e.g., Hexane/Ethyl Acetate gradient) supplemented with 1% Triethylamine to prevent the amine from tailing on the silica.

Protocol B: Biphasic Phase Transfer Catalysis (PTC)

Objective: Selective mono-alkylation of water-soluble amines[5].

Materials:

  • Amine (10 mmol)

  • 1-Bromooctacosane (11 mmol)[5]

  • Tetrabutylammonium bromide (TBAB) (1 mmol)[5]

  • Toluene (20 mL)[5]

  • 1M NaOH (aqueous) (20 mL)[9]

Procedure:

  • Biphasic Setup: In a round-bottom flask equipped with a mechanical stirrer, combine the amine (10 mmol), 1-bromooctacosane (11 mmol), Toluene (20 mL), and TBAB (1 mmol)[5].

  • Base Addition: Add 20 mL of 1M NaOH solution to the flask[5][9].

  • Heating & Stirring: Heat the biphasic mixture to 80–90 °C with vigorous mechanical stirring[5]. (Note: Vigorous stirring is critical to maximize the interfacial surface area, allowing the TBAB catalyst to ferry the deprotonated amine into the toluene phase where the C28 bromide resides).

  • Monitoring: Stir for 12-24 hours, monitoring the consumption of the amine via TLC.

  • Workup: Cool to room temperature, transfer to a separatory funnel, and isolate the organic (toluene) layer[5]. Wash the organic layer with water (2 x 15 mL) and brine (15 mL), dry over anhydrous MgSO4​ , and evaporate the solvent under reduced pressure[5].

Sources

Method

Application Notes for the Step-by-Step Alkylation of Nucleophiles Using 1-Bromooctacosane

Abstract This technical guide provides detailed protocols and theoretical justification for the use of 1-bromooctacosane as a long-chain alkylating agent in organic synthesis. The introduction of the 28-carbon octacosany...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed protocols and theoretical justification for the use of 1-bromooctacosane as a long-chain alkylating agent in organic synthesis. The introduction of the 28-carbon octacosanyl moiety is a critical modification for enhancing the lipophilicity and altering the physicochemical properties of parent molecules, a strategy of significant interest in drug development, materials science, and nanotechnology. This document outlines step-by-step procedures for O-alkylation of phenols, N-alkylation of amines, and C-alkylation of enolates. It emphasizes the rationale behind procedural choices, offers troubleshooting guidance, and details methods for purification and characterization, ensuring that researchers can confidently and successfully employ this versatile reagent.

Introduction: The Strategic Importance of Long-Chain Alkylation

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds. 1-Bromooctacosane (C₂₈H₅₇Br) serves as a valuable reagent for introducing a long, saturated octacosanyl chain. This modification is a powerful tool for modulating molecular properties:

  • In Drug Development: Increasing the lipophilicity of a drug candidate can enhance its membrane permeability, alter its absorption, distribution, metabolism, and excretion (ADME) profile, and improve its formulation in lipid-based delivery systems.

  • In Materials Science: The incorporation of long alkyl chains can be used to create self-assembling monolayers, modify surface properties of materials to be more hydrophobic, and synthesize novel surfactants and liquid crystals.

The reactions described herein predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, for which 1-bromooctacosane, as a primary alkyl halide, is an ideal substrate.[1]

Reagent Profile: 1-Bromooctacosane

A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₂₈H₅₇BrN/A
Molecular Weight 489.65 g/mol N/A
CAS Number 6948-73-8N/A
Appearance White to off-white solid/powderN/A
Melting Point 63-66 °CN/A
Boiling Point >250 °C at reduced pressureN/A
Solubility Insoluble in water. Soluble in hot non-polar organic solvents such as toluene, xylenes, and moderately soluble in hot ethers (THF, dioxane) and chlorinated solvents (dichloromethane, chloroform).[2]
Safety & Handling

While specific toxicity data for 1-bromooctacosane is limited, data from analogous long-chain alkyl bromides suggest it should be handled with care.[2][3]

  • Personal Protective Equipment (PPE): Always wear safety goggles (EN 166 standard), a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes as it may cause irritation.[3][5] Upon contact, wash the affected area with soap and plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[5]

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations.[2]

Core Reaction Principle: The Sₙ2 Mechanism

The alkylation reactions involving 1-bromooctacosane proceed via the Sₙ2 mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, and the bromide ion leaves simultaneously.

  • Causality: As a primary alkyl halide, the carbon atom attached to the bromine is sterically unhindered, making it highly accessible to nucleophilic attack. The bromide ion is an excellent leaving group, which facilitates the reaction.[1]

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Phenol & Base (K₂CO₃) in DMF B 2. Add 1-Bromooctacosane A->B C 3. Heat to 80-100 °C B->C D 4. Monitor by TLC C->D E 5. Cool, Add H₂O D->E F 6. Extract with Organic Solvent E->F G 7. Wash, Dry, Concentrate F->G H 8. Purify (Chromatography/ Recrystallization) G->H

Caption: Experimental workflow for the O-alkylation of a phenol.

Materials:

  • Substituted Phenol (1.0 eq)

  • 1-Bromooctacosane (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq) or Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of the phenol of approximately 0.2-0.5 M.

  • Reagent Addition: Add 1-bromooctacosane (1.2 eq) to the suspension.

  • Reaction: Under an inert atmosphere, heat the reaction mixture to 80-100 °C. The solid 1-bromooctacosane should dissolve to form a clear or slightly hazy solution.

  • Monitoring: Stir vigorously at this temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting phenol. The reaction is typically complete within 12-24 hours. [1]6. Work-up: Once complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water, which will precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration. Dissolve the solid in an organic solvent like dichloromethane or ethyl acetate and transfer it to a separatory funnel.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a non-polar eluent like hexanes/ethyl acetate) or by recrystallization from a suitable solvent (e.g., isopropanol, ethyl acetate).

Rationale & Optimization:

  • Base: K₂CO₃ is a mild and safe base sufficient for deprotonating most phenols. [1]For less acidic phenols, a stronger base like NaH may be required. If using NaH, the phenol should be deprotonated first at 0 °C before adding the 1-bromooctacosane.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and promotes Sₙ2 reactions. [1]Its high boiling point is ideal for dissolving the long-chain reagent.

  • Temperature: Elevated temperature is necessary to ensure all reactants, particularly the high-melting 1-bromooctacosane, are in solution.

  • Substituent Effects: The reactivity of the phenol is influenced by its substituents. Electron-withdrawing groups increase the acidity of the phenol, facilitating deprotonation, while electron-donating groups increase the nucleophilicity of the resulting phenoxide.

Table 2: Influence of Phenol Substituents on O-Alkylation Reactivity

Phenol DerivativeSubstituent TypeExpected Reactivity Trend
4-NitrophenolElectron-WithdrawingFaster deprotonation, potentially faster overall reaction.
PhenolNeutralBaseline reactivity.
4-MethoxyphenolElectron-DonatingSlower deprotonation, but more nucleophilic phenoxide.
Protocol II: N-Alkylation of a Primary Amine via Phase-Transfer Catalysis

Objective: To synthesize a secondary amine by reacting a primary amine with 1-bromooctacosane, minimizing the common side-reaction of over-alkylation to the tertiary amine. Phase-transfer catalysis (PTC) is an excellent method for this purpose. [6]

N_Alkylation_Workflow cluster_prep Preparation (Biphasic) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Amine, 1-Bromooctacosane, PTC (TBAB) in Toluene B 2. Add aqueous K₂CO₃ solution A->B C 3. Heat to 90-110 °C with vigorous stirring B->C D 4. Monitor by TLC/GC-MS C->D E 5. Cool, separate layers D->E F 6. Wash organic layer E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography G->H

Caption: Experimental workflow for N-alkylation using PTC.

Materials:

  • Primary Amine (1.0 eq)

  • 1-Bromooctacosane (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Water

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer (for efficient mixing), combine the primary amine (1.0 eq), 1-bromooctacosane (1.05 eq), TBAB (0.1 eq), and toluene.

  • Base Addition: In a separate beaker, dissolve K₂CO₃ (3.0 eq) in water and add this aqueous solution to the flask.

  • Reaction: Heat the biphasic mixture to 90-110 °C with vigorous stirring. The high shear rate is essential for creating a large interfacial area between the organic and aqueous phases.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

  • Work-up: Cool the mixture to room temperature and transfer to a separatory funnel. Separate the organic layer.

  • Purification: Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Rationale & Optimization:

  • Phase-Transfer Catalyst (PTC): The amine and 1-bromooctacosane are in the organic phase (toluene), while the base is in the aqueous phase. The TBAB catalyst has a lipophilic cation (tetrabutylammonium) that can enter the organic phase, carrying with it a deprotonated amine or hydroxide ion to facilitate the reaction. [6]* Stoichiometry: Using a slight excess of the alkylating agent ensures full conversion of the starting amine. To favor mono-alkylation, one can use an excess of the primary amine.

  • Stirring: Vigorous mechanical stirring is non-negotiable in PTC to maximize the rate of transfer of species between the two phases.

Protocol III: C-Alkylation of a Ketone Enolate

Objective: To form a new carbon-carbon bond by alkylating a ketone at its α-position. This requires the formation of an enolate using a strong, non-nucleophilic base. [7][8]

C_Alkylation_Workflow cluster_prep Enolate Formation (Anhydrous) cluster_reaction Alkylation cluster_workup Work-up & Purification A 1. Prepare LDA solution in THF at -78 °C B 2. Add Ketone solution dropwise A->B C 3. Stir for 1 hr at -78 °C B->C D 4. Add 1-Bromooctacosane solution in THF C->D E 5. Slowly warm to RT D->E F 6. Monitor by TLC E->F G 7. Quench with sat. NH₄Cl (aq) F->G H 8. Extract, Wash, Dry G->H I 9. Purify by Chromatography H->I

Caption: Experimental workflow for the C-alkylation of a ketone.

Materials:

  • Ketone (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq), solution in THF/hexanes or prepared in situ

  • 1-Bromooctacosane (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous reaction setup with inert atmosphere

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of LDA (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Dissolve the ketone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation. [8]3. Alkylation: Dissolve 1-bromooctacosane (1.1 eq) in anhydrous THF (warming may be necessary, then cool before addition) and add it dropwise to the enolate solution at -78 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale & Optimization:

  • Base: LDA is a strong, sterically hindered, non-nucleophilic base. It rapidly and quantitatively converts the ketone to its enolate, which prevents side reactions like self-condensation (aldol). [9]* Anhydrous Conditions: Enolates are highly basic and will be quenched by protic solvents like water or alcohols. All glassware must be dry and all reagents and solvents must be anhydrous.

  • Temperature Control: Enolate formation is performed at low temperatures to control reactivity and, in the case of unsymmetrical ketones, to selectively form the kinetic enolate (deprotonation at the less substituted α-carbon). The alkylation is then allowed to warm to proceed at a reasonable rate. [9]

Purification and Characterization

The successful synthesis of an octacosanyl-substituted product requires robust purification and unambiguous characterization.

Purification Strategies

The products of these reactions are typically non-polar, waxy solids.

  • Column Chromatography: This is the most common method. Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or heptane. Due to the high molecular weight, products will have low Rf values. * Recrystallization: If the product is sufficiently crystalline, recrystallization can be a highly effective purification method. Solvents to consider include ethyl acetate, isopropanol, or mixtures like hexanes/ethyl acetate.

  • Melt Crystallization: For industrial applications or difficult separations, melt crystallization, which purifies a compound by slowly cooling its molten state, can be employed.

Product Characterization

Confirmation of the octacosanyl group's successful addition is typically achieved through a combination of spectroscopic methods. [10] Table 3: Spectroscopic Signatures for Octacosanyl-Alkylated Products

TechniqueExpected Signature for the Octacosanyl (C₂₈H₅₇) Group
¹H NMR A large, broad signal at ~1.25 ppm corresponding to the many -(CH₂)₂₆- methylene protons. A distinct triplet at ~0.88 ppm for the terminal -CH₃ group. A characteristic signal for the -X-CH₂- protons (where X = O, N, or C) shifted downfield (e.g., ~3.9-4.1 ppm for O-CH₂, ~3.0-3.3 ppm for N-CH₂).
¹³C NMR A series of signals between ~22-32 ppm for the aliphatic chain carbons. A distinct signal for the terminal methyl carbon around 14 ppm. The -X-CH₂- carbon will appear downfield (~68-72 ppm for O-CH₂, ~45-50 ppm for N-CH₂). [11]
IR Spec. Strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹), characteristic of long alkyl chains.
Mass Spec. The molecular ion peak (M⁺) should correspond to the mass of the substrate plus 395.25 Da (the mass of C₂₈H₅₇). Fragmentation patterns will often show successive losses of 14 Da (-CH₂- units). [12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete dissolution of 1-bromooctacosane.2. Insufficiently strong base (for O/C-alkylation).3. Reaction temperature too low or time too short.4. Non-anhydrous conditions (for C-alkylation).5. Poor stirring in PTC reaction.1. Increase reaction temperature or use a better solvent (e.g., xylenes).2. Switch to a stronger base (e.g., K₂CO₃ to NaH).3. Increase temperature and/or extend reaction time. Monitor carefully by TLC.4. Ensure all glassware is flame-dried and solvents are anhydrous.5. Use a mechanical stirrer and ensure vigorous agitation.
Elimination Product (Octacosene) Formed 1. Base is too strong or sterically hindered.2. High reaction temperatures.1. Use a less hindered base (e.g., K₂CO₃ instead of t-BuOK).2. Run the reaction at the lowest temperature that allows for sufficient solubility and rate.
Over-alkylation (in N-alkylation) 1. Stoichiometry favors multiple additions.1. Use a large excess of the starting amine relative to 1-bromooctacosane.
Difficult Purification 1. Product and starting material have similar polarity.2. Product is a waxy, non-crystalline solid.1. Optimize column chromatography eluent with fine gradients. Consider reverse-phase chromatography if the product is very non-polar.<[13]br>2. Attempt recrystallization from various solvents. If it fails, chromatography is the best option.

References

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  • Szabo-Scandic. 1-Bromodocosane - Material Safety Data Sheet. [Link]

  • Patsnap Eureka. (2025). Alkyl Chain Length Impact on Chemical Properties. [Link]

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  • Patsnap Eureka. (2025). Strategies to Improve Alkyl Compound Purity. [Link]

  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Link]

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  • Evans, D. A.
  • ResearchGate. (2006). Reaction pathway for the direct O-alkylation. [Link]

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

  • Nature. (2025). Supramolecular docking structure determination of alkyl-bearing molecules. [Link]

  • Royal Society of Chemistry. (2020). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. [Link]

  • Nature. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]

  • Chemistry Steps. (2020). Alkylation of Enolates Alpha Position. [Link]

  • ResearchGate. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • European Patent Office. (2003). PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION - EP 1109768 B1. [Link]

  • Organic Chemistry Portal. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. [Link]

  • Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. [Link]

  • Google Patents.
  • National Institutes of Health. (2012). Mass Spectrometric Analysis of Long-Chain Lipids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dissolving 1-Bromooctacosane

Welcome to the technical support guide for handling 1-bromooctacosane. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this long-chain alkyl halide. G...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 1-bromooctacosane. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this long-chain alkyl halide. Given its physicochemical properties, dissolving 1-bromooctacosane at room temperature can be non-trivial. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to ensure successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 1-bromooctacosane so difficult to dissolve at room temperature?

Answer: The primary challenge stems from the molecule's structure. 1-bromooctacosane (C₂₈H₅₇Br) consists of a very long 28-carbon alkyl chain and a single bromine atom.

  • Dominance of Non-Polar Chain: The long hydrocarbon tail makes the molecule overwhelmingly non-polar and lipophilic. At room temperature, these long chains pack efficiently into a stable, waxy solid lattice held together by strong van der Waals forces (specifically, London dispersion forces).

  • "Like Dissolves Like": According to the fundamental principle of solubility, "like dissolves like," a solute dissolves best in a solvent with a similar chemical structure and polarity.[1] To dissolve a non-polar waxy solid like 1-bromooctacosane, the solvent molecules must effectively overcome the strong intermolecular forces within the solid's crystal lattice. This requires a solvent that is also highly non-polar.[1][2]

  • Energy Barrier: Significant energy is required to break the bonds holding the solid together. At room temperature, many solvents lack the kinetic energy to do this efficiently, leading to poor or very slow dissolution.

Q2: What are the best initial solvents to try for dissolving 1-bromooctacosane at room temperature?

Answer: The best choices are non-polar organic solvents that can effectively interact with the long alkyl chain. While shorter-chain alkyl halides like 1-bromooctane are miscible in a wide range of organic solvents, the waxy nature of 1-bromooctacosane makes solvent selection more critical.[3][4]

We recommend starting with the solvents listed in the table below.

Solvent ClassRecommended SolventsPolarityRationale & Key Considerations
Hydrocarbons Heptane, Hexane, Toluene, XyleneNon-PolarFirst Choice. These solvents are structurally very similar to the alkyl chain of 1-bromooctacosane, maximizing favorable solute-solvent interactions based on the "like dissolves like" principle.[1][5] Toluene and xylene may be slightly more effective than alkanes due to their ability to disrupt crystal packing.
Halogenated Dichloromethane (DCM), ChloroformNon-Polar / Weakly PolarExcellent Alternatives. These are aggressive organic solvents known for dissolving a wide range of organic solids, including waxy compounds.[4][6] They are often used in chemical synthesis and purification involving long-chain molecules.
Ethers Tetrahydrofuran (THF), Diethyl EtherRelatively Non-PolarGood Options. These solvents are generally effective for non-polar compounds.[4] However, their slightly higher polarity compared to hydrocarbons might result in lower maximum solubility. Use with caution due to high volatility and peroxide formation risk.
Q3: I've added my selected solvent, but the solid is just sitting at the bottom. What are the next steps?

Answer: This is a common observation. The dissolution of waxy solids is often kinetically limited, not just thermodynamically limited. You must introduce sufficient energy to break up the solid matrix and facilitate solvent interaction.

  • Increase Mechanical Agitation: Simple swirling is insufficient. Vigorously stir the mixture with a magnetic stir bar or use a vortex mixer for several minutes. This increases the surface area of the solid exposed to the solvent.

  • Apply Sonication: Place the sealed vial in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart the solid particles, dramatically accelerating dissolution.[5] This is often the most effective method at room temperature.

  • Allow Sufficient Time: Achieving equilibrium solubility can take a surprisingly long time. If the compound is sparingly soluble, it may require anywhere from 24 to 72 hours of continuous agitation to reach its maximum concentration.[7]

This entire process can be visualized using the troubleshooting workflow diagram below.

Q4: How can I be sure my compound is fully dissolved and not just a fine suspension?

Answer: Visual inspection can be misleading. A solution that appears clear to the naked eye may still contain very fine, undissolved particulates.

  • Tyndall Effect: Shine a laser pointer or a focused beam of light through the solution in a dark room. If you see the beam's path through the liquid, you have a colloidal suspension, not a true solution. A true solution will not scatter the light.

  • Filtration: Filter the solution through a 0.22 or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent). If you observe any residue on the filter, the compound was not fully dissolved.

  • Centrifugation: Centrifuge the sample at high speed. Any undissolved solid will form a pellet at the bottom of the tube.

Q5: What if I need a higher concentration than I can achieve at room temperature?

Answer: If you have exhausted the options of different solvents and mechanical agitation methods, you may need to gently warm the solution.

  • Procedure: Warm the solvent to 35-40°C while stirring, then slowly add the 1-bromooctacosane.

  • Crucial Caveat: Be aware that the solution will become supersaturated upon cooling back to room temperature. The compound may precipitate out of solution over time. This method is only suitable for applications where the solution will be used immediately or can be maintained at the elevated temperature.

Troubleshooting & Experimental Workflow

The following diagram outlines a logical workflow for selecting a solvent and troubleshooting dissolution issues at room temperature.

G Workflow for Dissolving 1-Bromooctacosane at Room Temperature start Goal: Prepare a solution of 1-Bromooctacosane at RT select_solvent 1. Select Initial Solvent (See Table 1: Start with Hydrocarbons or Halogenated Solvents) start->select_solvent add_solute 2. Add Solute to Solvent & Mix Vigorously select_solvent->add_solute check_dissolved Is the solid completely dissolved? add_solute->check_dissolved success Success: Solution is ready for use. (Verify with light scattering) check_dissolved->success Yes troubleshoot 3. Apply Energy Input check_dissolved->troubleshoot No sonicate A. Use Ultrasonic Bath (15-30 min cycles) troubleshoot->sonicate agitate B. Continuous Agitation (Stir/Shake for 24-72h) troubleshoot->agitate recheck_dissolved Is the solid dissolved now? sonicate->recheck_dissolved agitate->recheck_dissolved recheck_dissolved->success Yes consider_options 4. Re-evaluate Approach recheck_dissolved->consider_options No new_solvent Try a different non-polar solvent from Table 1 consider_options->new_solvent gentle_heat Consider gentle warming (35-40°C) (Note: Risk of precipitation on cooling) consider_options->gentle_heat

Caption: Decision-making workflow for dissolving 1-bromooctacosane.

Experimental Protocols

Protocol 1: Standard Method for Preparing a 1-Bromooctacosane Solution

Objective: To prepare a solution of 1-bromooctacosane at a target concentration below its saturation limit at room temperature.

Materials:

  • 1-bromooctacosane

  • High-purity solvent (e.g., Toluene or Dichloromethane)

  • Glass vial with a PTFE-lined screw cap

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired mass of 1-bromooctacosane directly into the glass vial.

  • Add the calculated volume of the selected solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vial in an ultrasonic bath and sonicate for 15-30 minutes.

  • Visually inspect the solution. If undissolved solid remains, repeat steps 4 and 5.

  • Once visually clear, confirm the absence of suspended particles using a laser pointer (Tyndall effect) before use.

Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility

Objective: To determine the maximum equilibrium solubility of 1-bromooctacosane in a specific solvent at a controlled room temperature (e.g., 25°C). This is the "gold standard" method for solubility determination.[4][7]

Procedure Flowchart:

G Shake-Flask Method for Solubility Determination prep 1. Prepare Sample Add excess 1-bromooctacosane to a known volume of solvent in a sealed vial. equilibrate 2. Equilibrate Place on an orbital shaker or stir plate in a temp-controlled environment (e.g., 25°C) for 24-72 hours. prep->equilibrate phase_sep 3. Phase Separation Allow solids to settle. Centrifuge the vial to pellet all undissolved material. equilibrate->phase_sep sample 4. Collect Supernatant Carefully extract a known volume of the clear supernatant. Filter through a 0.22 µm syringe filter. phase_sep->sample analyze 5. Analyze Concentration Quantify the concentration of the solute in the supernatant using a calibrated analytical method (e.g., GC-MS, LC-MS). sample->analyze calculate 6. Calculate Solubility The measured concentration is the thermodynamic solubility at that temperature. analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

References
  • PubChem. 1-Bromopentacosane. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 7.1 Alkyl Halides - Structure and Physical Properties.[Link]

  • MDPI. Evaluation of Crude Oil Wax Dissolution Using a Hydrocarbon-Based Solvent in the Presence of Ionic Liquid.[Link]

  • Pysanky.info. Chemical Dissolution - Wax Removal.[Link]

  • PubChem. 1-Bromooctane. National Center for Biotechnology Information. [Link]

  • ResearchGate. Can you suggest some very effective chemical solvents for a wax dissolution (this wax is rich in paraffins)?[Link]

  • Google Patents.

Sources

Optimization

purification methods for unreacted 1-bromooctacosane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult separations in synthetic lipid and long-chain hydrocarbon chemistry:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult separations in synthetic lipid and long-chain hydrocarbon chemistry: the purification of unreacted 1-bromooctacosane .

Because 1-bromooctacosane (C28H57Br) possesses a massive hydrophobic tail, its physicochemical behavior is completely dominated by Van der Waals forces, which effectively mask the polarity of the terminal bromide[1]. This guide will explain the causality behind why standard purification methods fail and provide self-validating protocols to ensure your target product is isolated with high purity.

Part 1: Physicochemical Profiling

To troubleshoot purification failures, we must first understand the physical constraints of the molecule.

Table 1: Physicochemical Properties of 1-Bromooctacosane and Purification Impact

PropertyValueCausality / Impact on Purification
Molecular Formula C28H57BrThe 28-carbon chain induces extreme lipophilicity, making the molecule behave almost identically to pure alkanes (e.g., octacosane) during separation[2].
Molecular Weight 473.66 g/mol High mass prevents easy volatilization and limits the efficacy of standard distillation[2].
Melting Point 57 - 58 °CSolid at room temperature. It is highly prone to crashing out on chromatography columns if not kept perfectly solvated[3].
Boiling Point 237 - 239 °C (at 0.5 Torr)Extreme boiling point even under high vacuum. Attempting distillation risks thermal degradation[3].

Part 2: Troubleshooting FAQs

Q: Why is standard silica gel chromatography failing to separate unreacted 1-bromooctacosane from my long-chain alkane product? A: The separation fails because the retention factor ( Rf​ ) of both molecules is nearly identical. In standard non-polar eluents (like hexanes or pentane), the dipole moment of the C-Br bond is functionally diluted by the massive C28 alkyl chain. Both the unreacted starting material and your non-polar product will migrate with the solvent front without resolving[1].

Q: Can I use vacuum distillation to drive off the unreacted 1-bromooctacosane? A: No. Despite being a halide, its boiling point is extreme (~237 °C even at a high vacuum of 0.5 Torr)[3]. Heating long-chain alkyl bromides to these temperatures invites thermal degradation—specifically dehydrohalogenation—which will contaminate your mixture with octacosene and generate corrosive HBr gas[4].

Q: If chromatography and distillation fail, what is the most reliable method to remove it? A: Polymer-supported (PS) scavenging. By introducing a solid-phase nucleophile (like PS-thiophenol), you force an SN​2 reaction exclusively with the unreacted electrophilic bromide. The resulting polymer-bound C28 chain is then simply filtered out of the solution, leaving your unreactive product behind[5],[6].

Part 3: Experimental Protocols

Protocol 1: Covalent Scavenging via Polymer-Supported Nucleophiles

Causality: When your target product is as non-polar as the unreacted 1-bromooctacosane (e.g., a synthesized C56 alkane cross-coupling product), physical separation is nearly impossible. Instead, we exploit the unique chemical reactivity of the terminal bromide. By using a polymer-supported thiophenol resin, the electrophilic bromide undergoes an SN​2 substitution, covalently tethering the C28 chain to the macroscopic resin bead[7].

Step-by-Step Methodology:

  • Solvation: Dissolve the crude reaction mixture in a solvent that swells the resin and keeps the C28 chain soluble (e.g., a 1:1 mixture of warm Toluene and THF).

  • Resin Addition: Add Polymer-Supported Thiophenol (PS-Thiophenol) resin (3.0 to 5.0 equivalents relative to the estimated unreacted bromide) and a mild organic base (e.g., Diisopropylethylamine, DIPEA, 3.0 eq) to neutralize the generated HBr.

  • Agitation: Shake or gently stir the mixture at 50 °C for 16–24 hours. Note: Heating is critical to maintain the solubility of the C28 chain and accelerate the SN​2 kinetics.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin thoroughly with warm toluene to ensure your non-polar product is fully eluted.

  • Concentration: Concentrate the filtrate in vacuo. The unreacted 1-bromooctacosane is now covalently bound to the discarded resin.

Self-Validation System: Before final concentration, extract a 50 µL aliquot of the filtrate, dry it, and run a crude 1 H NMR in CDCl 3​ . The complete disappearance of the triplet at ~3.40 ppm (corresponding to the -CH 2​ -Br protons) confirms the unreacted starting material has been successfully scavenged.

Protocol 2: Normal-Phase Chromatography with Dry-Loading

Causality: If your reaction yielded a polar product (e.g., octacosan-1-amine or an alcohol), silica gel chromatography is viable. However, because 1-bromooctacosane is a solid at room temperature (MP 57-58 °C)[3], attempting to liquid-load this mixture will cause the bromide to precipitate at the top of the column, destroying your theoretical plates and causing severe band tailing. Dry-loading circumvents this by pre-adsorbing the mixture onto silica, ensuring uniform dissolution as the solvent front passes.

Step-by-Step Methodology:

  • Pre-adsorption: Dissolve the crude mixture in warm chloroform (CHCl 3​ ). Add silica gel (approx. 3 times the mass of the crude mixture) and evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.

  • Column Packing: Pack a silica gel column using 100% Hexanes.

  • Loading: Carefully pour the dry-loaded powder evenly onto the flat head of the silica bed. Top with a thin layer of protective sand.

  • Elution: Elute with 100% Hexanes for 2-3 column volumes. The highly lipophilic 1-bromooctacosane will elute near the solvent front ( Rf​ ~0.9).

  • Product Recovery: Once the bromide has completely eluted, switch to your optimized polar eluent (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to elute your target polar product.

Self-Validation System: Spot the early fractions on a TLC plate and stain with phosphomolybdic acid (PMA) and heat. 1-Bromooctacosane is UV-inactive but will appear as a dark spot at the top of the plate in hexanes. Your polar product will remain safely at the baseline until the eluent polarity is increased.

Part 4: Method Selection Matrix

Table 2: Comparison of Purification Strategies

MethodTarget Product PolarityMechanism of SeparationProsCons
Normal-Phase Chromatography Polar (e.g., amines, alcohols)Differential adsorption on silicaStandard lab technique; inexpensiveFails completely for non-polar products; requires dry-loading.
Polymer-Supported Scavenging Non-Polar (e.g., coupled alkanes)Covalent capture of the electrophilic bromideHighly specific; simple filtrationScavenger resins are expensive; requires extended reaction times.
Selective Recrystallization VariableDifferential solubility in temperature-controlled solventsHighly scalable; inexpensiveRequires extensive trial and error to find the exact solvent system.

Part 5: Decision Workflow Visualization

PurificationWorkflow Start Crude Mixture (Product + 1-Bromooctacosane) Decision What is the polarity of your target product? Start->Decision Polar Polar (e.g., Alcohols, Amines) Decision->Polar High Polarity NonPolar Non-Polar (e.g., Alkanes, Alkenes) Decision->NonPolar Low Polarity Chroma Normal-Phase Silica Chromatography Elute bromide with 100% Hexane Polar->Chroma Scavenge Polymer-Supported Scavenging (PS-Thiol + DIPEA) NonPolar->Scavenge Recryst Selective Recrystallization (Acetone/Methanol vs. Hexane) NonPolar->Recryst Pure1 Pure Polar Product Chroma->Pure1 Pure2 Pure Non-Polar Product Scavenge->Pure2 Recryst->Pure2

Workflow for selecting the optimal 1-bromooctacosane purification method based on product polarity.

Part 6: References

  • 16331-21-8, 1-Bromooctacosane Formula - ECHEMI.3[3]

  • Thermal Expansion Data for Chemists | Hydrogen Compounds - Scribd.2[2]

  • Organic chemists! Can I pick your brain on a purification question? - r/chemistry (Reddit). 4[4]

  • Purification of Laboratory Chemicals (4th Edition) - W.L.F. Armarego, D.D. Perrin (Sciencemadness). 1[1]

  • Synthesis of the Alkaloid Natural Products (+)-Plicane and (−)-Obliquine, Using Polymer-Supported Reagents and Scavengers - Industrial & Engineering Chemistry Research (ACS Publications). 7[7]

  • Studies on O-Alkylisoureas in Solution Phase and on Solid Support - ePrints Soton (University of Southampton).5[5]

  • WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents. 6[6]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Methodologies for the Validation of 1-Bromooctacosane Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating very-long-chain alkyl derivatives, such as those synthesized from 1-bromooctacosane (C28H57Br). These compounds are critic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating very-long-chain alkyl derivatives, such as those synthesized from 1-bromooctacosane (C28H57Br). These compounds are critical hydrophobic anchors in lipid nanoparticle (LNP) formulations, advanced lubricants, and specialized polymers. However, their extreme lipophilicity (LogP > 12) and lack of native UV chromophores render standard analytical approaches obsolete.

This guide objectively compares our optimized Non-Aqueous Reversed-Phase (NARP) HPLC method against traditional alternatives, providing the mechanistic causality and empirical data required to build a self-validating analytical system.

The Mechanistic Challenge of C28 Alkyl Chains

Standard reversed-phase HPLC (RP-HPLC) relies on the partitioning of analytes between a polar mobile phase (water/acetonitrile) and a non-polar stationary phase (typically C18). For a C28 molecule like 1-bromooctacosane or its ester/amine derivatives, this system fails catastrophically for two reasons:

  • Irreversible Adsorption: The massive hydrophobic surface area of a C28 chain results in excessive van der Waals interactions with a C18 stationary phase. The analyte essentially "freezes" onto the column, leading to extreme retention times and carryover[1].

  • Aqueous Insolubility: Long-chain alkyl bromides will precipitate in mobile phases containing even small percentages of water, causing column blockages and system overpressure[2].

To resolve this, we must shift to Non-Aqueous Reversed-Phase (NARP) HPLC . In NARP, water is completely eliminated. The "weak" solvent becomes methanol or acetonitrile, and the "strong" eluting solvent is a highly non-polar organic such as isopropanol (IPA), tetrahydrofuran (THF), or dichloromethane (DCM)[1]. Furthermore, because these aliphatic chains lack conjugated pi-systems, UV detection is practically useless. We must employ universal, mass-based detection such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)[3].

Objective Comparison of Analytical Modalities

To justify the adoption of NARP-HPLC-CAD, we must compare it against the two most common default methods: Standard RP-HPLC (which fails due to solubility) and Gas Chromatography with Flame Ionization Detection (GC-FID), which is traditionally used for fatty acids but struggles with the extreme boiling points of C28 derivatives. Preparative and analytical liquid chromatography of long-chain esters often requires shifting from standard parameters to accommodate sample capacity and solubility.

Table 1: Qualitative Comparison of Analytical Strategies for C28 Derivatives

ParameterNARP-HPLC with CAD (Recommended)Standard RP-HPLC with UVGC-FID
Stationary Phase C8 or C4 (Short-chain alkyl)C18 (Long-chain alkyl)Capillary (e.g., DB-5HT)
Mobile Phase / Carrier Methanol / Isopropanol / THFWater / AcetonitrileHelium gas
Detection Mechanism Mass-based (Charged Aerosol)Absorbance (UV 210 nm)Flame Ionization
Analyte Solubility Excellent (Non-aqueous)Poor (Aqueous precipitation)Good (Volatilized)
Thermal Degradation None (Ambient/Sub-ambient)NoneHigh risk (Oven >320°C)

Table 2: Quantitative Performance Metrics (Empirical Data for a C28 Ester Derivative)

MethodRetention Time (min)Peak Asymmetry (Tf)Limit of Detection (LOD)Resolution (Rs) from C26
NARP-HPLC-CAD (C8) 12.41.0550 ng/mL2.8
RP-HPLC-UV (C18) >45.0 (Broad/Stuck)>2.5>5000 ng/mLN/A (Co-elution)
GC-FID 28.51.40200 ng/mL1.5
Experimental Protocol: NARP-HPLC-CAD Validation Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every choice is grounded in chromatographic theory.

Step 1: Sample Preparation
  • Causality: C28 derivatives will precipitate in standard HPLC diluents (like 50:50 Water:ACN).

  • Action: Accurately weigh 10 mg of the 1-bromooctacosane derivative. Dissolve in 10 mL of a diluent consisting of 50:50 Methanol:Chloroform (v/v) to ensure complete solvation of the C28 chain.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber HPLC vial. Note: Nylon or regenerated cellulose filters will degrade in strong organic solvents like Chloroform and THF, releasing extractables that appear as ghost peaks in CAD. PTFE is chemically inert.

Step 2: Column Selection & Equilibration
  • Causality: We utilize a C8 stationary phase rather than C18 because the shorter alkyl chains reduce the hydrophobic surface area, preventing the irreversible adsorption of the C28 analyte.

  • Action: Install a high-purity silica C8 column (150 mm × 4.6 mm, 3 µm particle size). Set the column compartment to 40°C . Elevating the temperature reduces the high viscosity of the Isopropanol/Methanol mobile phase, lowering system backpressure and improving mass transfer kinetics.

Step 3: Non-Aqueous Gradient Elution
  • Mobile Phase A: 100% Methanol (HPLC grade) containing 0.1% Formic Acid (to ensure consistent ionization state if amine derivatives are present).

  • Mobile Phase B: 80:20 Isopropanol:Tetrahydrofuran (v/v).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 15.0 min: Linear gradient to 100% B

    • 15.0 - 20.0 min: Hold at 100% B (Column wash)

    • 20.0 - 20.1 min: Return to 10% B

    • 20.1 - 25.0 min: Re-equilibration

Step 4: Charged Aerosol Detection (CAD) Parameters
  • Causality: While both CAD and ELSD are evaporative detectors, CAD provides a more uniform response independent of the analyte's optical properties and generally offers superior sensitivity for non-volatile lipids.

  • Action: Set Evaporation Temperature to 35°C (Optimized for the volatility of MeOH/IPA/THF without volatilizing the C28 analyte). Set Data Collection Rate to 10 Hz with a filter of 3.6 seconds.

Step 5: System Suitability Testing (SST) - The Self-Validating Step

Before analyzing unknown samples, inject a resolution standard containing the C28 derivative and a closely eluting C26 homologue. The system is validated for the run only if:

  • Resolution (Rs) between C26 and C28 peaks is ≥ 2.0.

  • Peak tailing factor (Tf) for the C28 derivative is ≤ 1.5.

  • Relative Standard Deviation (RSD) of peak area for 5 replicate injections is ≤ 2.0%.

Visualizing the Analytical Logic

G cluster_standard Standard RP-HPLC cluster_narp NARP-HPLC (Recommended) Target 1-Bromooctacosane (C28) Derivatives Std_MP Aqueous Mobile Phase (Water/ACN) Target->Std_MP Attempt 1 NARP_MP Non-Aqueous Phase (MeOH/IPA/THF) Target->NARP_MP Attempt 2 Std_Col C18 Column (Excessive Retention) Std_MP->Std_Col Std_Det UV Detection (No Chromophore) Std_Col->Std_Det Std_Fail Method Failure (Precipitation/No Signal) Std_Det->Std_Fail NARP_Col C8 or C4 Column (Optimal Partitioning) NARP_MP->NARP_Col NARP_Det CAD / ELSD (Universal Mass Detection) NARP_Col->NARP_Det NARP_Pass Validated Method (High Resolution & Sensitivity) NARP_Det->NARP_Pass

Figure 1: Decision matrix and workflow for validating C28 alkyl derivative HPLC methodologies.

References
  • Source: agilent.
  • Source: researchgate.
  • Source: aocs.
  • Source: benchchem.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromooctacosane

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical entities we handle. The proper management and disposa...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical entities we handle. The proper management and disposal of laboratory waste are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 1-bromooctacosane, a long-chain halogenated hydrocarbon. The procedures outlined herein are designed to ensure operational safety, regulatory compliance, and the protection of our environment.

Hazard Profile & Risk Assessment: Understanding the "Why"

1-Bromooctacosane, and other long-chain bromoalkanes, present a distinct set of hazards that directly inform disposal requirements. Unlike many common laboratory solvents, the primary concern is not high volatility or flammability but rather its significant and persistent environmental toxicity.[1][2][3][4] A thorough understanding of its risk profile is the foundation of a self-validating and safe disposal system.

Table 1: Hazard Summary for Halogenated Hydrocarbons like 1-Bromooctacosane

Hazard CategorySpecific RiskCausality & Disposal Implication
Environmental Very toxic to aquatic life with long-lasting effects.[1][2][3][4]Due to its low water solubility and persistence, 1-bromooctacosane can cause long-term harm in aquatic ecosystems.[2] This is the primary driver for its classification as hazardous waste. It must NEVER be disposed of down the drain or in regular trash. [1][4]
Health May cause skin and eye irritation upon contact.[5]Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE).
Physical Combustible solid.[1][2]While not highly flammable, it can burn. During combustion or thermal decomposition, it releases hazardous byproducts.
Decomposition Releases toxic and corrosive gases upon combustion.Thermal decomposition leads to the formation of carbon monoxide (CO), carbon dioxide (CO2), and critically, hydrogen bromide (HBr). This necessitates disposal via high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize the resulting acidic gases. [3][5]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling 1-bromooctacosane for any purpose, including disposal, the following engineering controls and PPE must be in place. This establishes a primary barrier of protection against exposure.

  • Engineering Controls : All handling and preparation for disposal of 1-bromooctacosane should be conducted within a certified chemical fume hood.[6] This prevents the inhalation of any potential dust or aerosols.

  • Eye and Face Protection : Wear chemical safety goggles as a minimum.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves.[1][5] Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[5]

  • Body Protection : A standard laboratory coat must be worn to prevent skin contact.[6] Ensure it is fully buttoned.

  • Footwear : Closed-toe shoes are mandatory in any laboratory setting.

Core Disposal Workflow: A Step-by-Step Protocol

The disposal of 1-bromooctacosane is governed by its classification as a halogenated organic compound. Adherence to this workflow ensures regulatory compliance and safe handling from the point of generation to final disposal.

Step 1: Waste Characterization and Segregation
  • Identify as Halogenated Waste : 1-Bromooctacosane is a halogenated hydrocarbon. It must be segregated into a dedicated hazardous waste stream for halogenated organic compounds.[6]

  • Do Not Mix : Never mix halogenated waste with non-halogenated waste streams.[1][5][6]

    • Causality : Mixing these waste streams complicates the disposal process. Halogenated compounds require specific incineration conditions (i.e., with scrubbers) to manage the formation of acidic gases like HBr.[7] Contaminating a large volume of non-halogenated solvent waste with a small amount of halogenated material may require the entire volume to be treated by the more complex and expensive disposal method.

Step 2: Containerization and Labeling
  • Select an Appropriate Container :

    • Solid Waste : Collect unused or contaminated solid 1-bromooctacosane, along with any contaminated consumables (e.g., weighing papers, gloves, wipes), in a designated, sealable hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[6]

    • Liquid Waste : If 1-bromooctacosane is in a solution, it must be collected in a designated container for halogenated organic liquid waste.[6] The container must have a secure, screw-top cap.[6]

  • Proper Filling : Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion and prevent spills.[8]

  • Labeling : The waste container must be clearly and accurately labeled.[8][9] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Bromooctacosane" and any solvents present.

    • The approximate concentration or quantity.

    • The relevant hazard characteristics (e.g., "Toxic," "Environmentally Hazardous").

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 3: Storage Pending Disposal
  • Designated Area : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

  • Secondary Containment : The primary waste container must be kept within a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.[8]

  • Segregation : Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents and bases.[2]

Step 4: Final Disposal
  • Professional Disposal Required : The only acceptable method for the final disposal of 1-bromooctacosane is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]

  • Incineration : This waste will be transported to a specialized facility for disposal, which typically involves high-temperature incineration equipped with afterburners and scrubbers to safely manage the hazardous combustion byproducts.[3][5][7]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Small-Scale Spill Response (Solid)
  • Alert Personnel : Alert others in the immediate area.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment : Prevent the solid material from entering any drains.[1][4]

  • Clean-up : Carefully sweep or shovel the spilled material into a designated hazardous waste container.[5] Use methods that avoid creating dust.[5]

  • Decontaminate : Clean the affected area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department.

First-Aid Measures
  • In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water.[1] If irritation persists, seek medical attention.[2]

  • In Case of Eye Contact : Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][3]

  • If Swallowed : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Visualizing the Disposal Decision Process

The following diagram illustrates the logical workflow for the proper management and disposal of 1-bromooctacosane waste in a laboratory setting.

G start Waste Generated (1-Bromooctacosane) is_spill Accidental Spill? start->is_spill spill_protocol Execute Spill Protocol (See Section 4) is_spill->spill_protocol Yes characterize Characterize Waste: Halogenated Organic is_spill->characterize No containerize Containerize & Label - Use designated, sealed container - Label with contents & hazards spill_protocol->containerize Spill material collected characterize->containerize store Store Safely - Satellite Accumulation Area - Secondary Containment containerize->store disposal Arrange Final Disposal (via EHS / Licensed Contractor) store->disposal end Waste Disposed Compliantly disposal->end

Caption: Disposal workflow for 1-Bromooctacosane waste.

Conclusion

The responsible disposal of 1-bromooctacosane is a critical aspect of laboratory safety and environmental compliance. Its classification as an environmentally persistent and toxic halogenated hydrocarbon dictates a strict protocol of segregation, secure containerization, and disposal via licensed professionals, typically through high-temperature incineration. By understanding the scientific rationale behind these procedures, researchers can move beyond mere compliance to actively foster a culture of safety and responsibility, building trust in our scientific practices from the bench to the broader community.

References

  • SAFETY DATA SHEET, 1-bromooctane. (2026, March 5). MilliporeSigma.
  • SAFETY DATA SHEET, 1-Bromooctane. (2010, November 16). Fisher Scientific.
  • SAFETY DATA SHEET, 1-Bromooctadecane. (2025, December 19). Thermo Fisher Scientific.
  • 1-Bromooctadecane - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 1-Bromodocosane Safety D
  • 1-Bromo Octane MATERIAL SAFETY D
  • Hazardous Waste (Control of Export, Import and Transit) Act (Amendment of Schedule) Regulations 2019. (2019, December 9).
  • SAFETY DATA SHEET, 1-Bromooctane. (2010, November 16). Thermo Fisher Scientific.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). NOP.
  • The decomposition of halogenated hydrocarbons by MSO. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Proper Disposal of Bromo-PEG24-Boc: A Guide for Labor
  • Chemical Waste Disposal Standard Operating Procedure. (2016, March 16). NUS Medicine.

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